Technical Documentation Center

(1-Amino-2-methylpropyl)boronic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (1-Amino-2-methylpropyl)boronic acid

Core Science & Biosynthesis

Foundational

Mechanism of Action of (1-Amino-2-methylpropyl)boronic Acid in Proteasome Inhibition: A Technical Guide

Core Directive & Introduction The Ubiquitin-Proteasome System (UPS) is the primary cytosolic proteolytic machinery responsible for maintaining cellular protein homeostasis. At the heart of this system lies the 20S core p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Core Directive & Introduction

The Ubiquitin-Proteasome System (UPS) is the primary cytosolic proteolytic machinery responsible for maintaining cellular protein homeostasis. At the heart of this system lies the 20S core particle, a cylindrical multimeric complex harboring three distinct catalytic activities: chymotrypsin-like (β5), trypsin-like (β2), and caspase-like (β1).

In the landscape of targeted oncology, the boronic acid pharmacophore—exemplified by molecules containing the (1-Amino-2-methylpropyl)boronic acid (valine boronic acid) moiety and its analogues (such as the leucine-derived bortezomib)—represents a highly potent class of proteasome inhibitors. Unlike traditional peptide aldehydes or vinyl sulfones, the boronic acid functional group offers unique electrophilic properties that allow for highly specific, reversible covalent binding to the proteasome's active sites .

This whitepaper elucidates the structural biology, chemical kinetics, and downstream cellular consequences of boronic acid-mediated proteasome inhibition, providing a self-validating framework for researchers designing next-generation targeted therapeutics.

Structural Biology & The Lewis Acid-Base Mechanism

The hallmark of the 20S proteasome's catalytic mechanism is its classification as an N-terminal nucleophile (Ntn) hydrolase. It utilizes the hydroxyl group of an N-terminal threonine (Thr1) residue to execute peptide bond cleavage.

The Chemical Logic of Boronic Acid Warheads

The boron atom in the (1-Amino-2-methylpropyl)boronic acid moiety possesses an empty p-orbital, rendering it a potent Lewis acid. When the inhibitor docks into the β5 subunit's binding pocket, the nucleophilic oxygen (Oγ) of the Thr1 hydroxyl group attacks this empty p-orbital.

Expert Insight (Causality in Drug Design): Why engineer a boronic acid instead of an aldehyde? Boronic acids achieve significantly lower dissociation constants ( Ki​ in the sub-nanomolar range) because the resulting tetrahedral boronate adduct perfectly mimics the high-energy tetrahedral transition state of natural peptide bond cleavage . This transition-state mimicry ensures exceptional target residence time and specificity compared to other electrophiles, minimizing off-target reactivity.

Mechanism A Boronic Acid Inhibitor (Lewis Acid) C Nucleophilic Attack (Thr1-Oγ to Boron p-orbital) A->C B 20S Proteasome β5 Subunit (N-terminal Thr1) B->C D Tetrahedral Covalent Adduct (Reversible Inhibition) C->D

Chemical mechanism of boronic acid covalent adduct formation at the 20S proteasome active site.

Downstream Cellular Consequences

Inhibiting the β5 subunit triggers a cascade of intracellular events that disproportionately affect highly secretory or rapidly dividing cells, forming the mechanistic basis for their efficacy in hematological malignancies.

  • NF-κB Pathway Sequestration: The proteasome normally degrades IκB, the endogenous inhibitor of Nuclear Factor-kappa B (NF-κB). Boronic acid inhibitors stabilize IκB, trapping NF-κB in the cytoplasm and downregulating critical anti-apoptotic and pro-proliferative genes .

  • Terminal Unfolded Protein Response (UPR): Accumulation of misfolded polyubiquitinated proteins in the endoplasmic reticulum (ER) triggers severe ER stress. If unresolved, this hyperactivates the terminal UPR, leading to CHOP-mediated apoptosis and the induction of pro-apoptotic Bcl-2 family members (e.g., Noxa) .

Signaling Proteasome 20S Proteasome (Inhibited) IkB Stabilization of IκB Proteasome->IkB Prevents degradation Misfolded Accumulation of Misfolded Proteins Proteasome->Misfolded NFkB NF-κB Sequestration (Cytoplasm) IkB->NFkB Apoptosis Apoptosis (Cancer Cell Death) NFkB->Apoptosis Decreased survival signals ERStress ER Stress / UPR Misfolded->ERStress ERStress->Apoptosis Terminal UPR

Downstream cellular signaling pathways triggered by proteasome inhibition.

Quantitative Data Presentation: Subunit Selectivity

Boronic acid inhibitors exhibit differential affinities for the 20S proteasome subunits. The hydrophobic side chain of the (1-amino-2-methylpropyl) group directs the warhead primarily to the chymotrypsin-like pocket, though cross-reactivity exists at higher concentrations.

Proteasome SubunitCatalytic ActivityPrimary Cleavage PreferenceTypical Ki​ (Boronic Acid Analogues)
β5 Chymotrypsin-likeAfter hydrophobic residues0.6 nM
β1 Caspase-likeAfter acidic residues~30 - 50 nM
β2 Trypsin-likeAfter basic residues> 1000 nM

Table 1: Kinetic selectivity profile of standard boronic acid proteasome inhibitors across 20S catalytic subunits.

Self-Validating Experimental Protocol: 20S Proteasome Activity Assay

To validate the inhibitory efficacy of a synthesized boronic acid compound, researchers must utilize a continuous fluorogenic assay. The following protocol measures β5 activity using the specific substrate Succinyl-Leucine-Leucine-Valine-Tyrosine-7-Amino-4-methylcoumarin (Suc-LLVY-AMC).

Scientific Rationale: Suc-LLVY-AMC is selectively cleaved by the β5 subunit. Upon cleavage of the amide bond between Tyrosine and AMC, the free AMC fluorophore is released, shifting its fluorescence emission and allowing for real-time kinetic monitoring.

Step-by-Step Methodology
  • Reagent Preparation: Prepare Assay Buffer (50 mM HEPES pH 7.5, 0.5 mM EDTA, 0.05% CHAPS).

    • Causality Check: As application scientists, we must ensure our kinetic readouts are not confounded by non-specific aggregation. The inclusion of 0.05% CHAPS prevents the hydrophobic boronic acid compounds from forming colloidal aggregates, ensuring accurate dose-response curves.

  • Enzyme Incubation: Dilute purified human 20S proteasome to a final concentration of 2 nM in the Assay Buffer. Add the boronic acid inhibitor at varying concentrations (e.g., 10 pM to 10 μM, using 3-fold serial dilutions). Incubate at 37°C for 30 minutes.

    • Causality Check: Boronic acids are slow-binding inhibitors. They form an initial collision complex before undergoing a slow isomerization to form the covalent bond. A pre-incubation step is strictly required to reach thermodynamic equilibrium before substrate addition.

  • Substrate Addition: Add Suc-LLVY-AMC to a final concentration of 25 μM.

  • Kinetic Measurement: Immediately transfer the microplate to a fluorescence microplate reader. Measure fluorescence continuously for 60 minutes at Ex = 380 nm and Em = 460 nm.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the strictly linear portion of the progress curves. Plot fractional activity ( Vi​/V0​ ) versus inhibitor concentration to determine the IC50​ using a 4-parameter logistic regression model.

Workflow Step1 Purified 20S Proteasome Step2 Incubation with Boronic Acid Step1->Step2 Step3 Addition of Suc-LLVY-AMC Step2->Step3 Step4 Fluorescence Measurement Step3->Step4 Step5 IC50 Calculation Step4->Step5

Self-validating high-throughput screening workflow for β5 subunit activity.

References

  • The ubiquitin-proteasome system (UPS) and the mechanism of action of bortezomib Source: Current Pharmaceutical Design / PubMed URL:[Link]

  • Structure-Based Development of (1-(3′-Mercaptopropanamido)methyl)boronic Acid Derived Broad-Spectrum Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Distinct molecular mechanisms responsible for bortezomib-induced death of therapy-resistant versus -sensitive B-NHL cells Source: Blood / PubMed Central URL:[Link]

Exploratory

physical and chemical properties of (1-Amino-2-methylpropyl)boronic acid

An In-depth Technical Guide to (1-Amino-2-methylpropyl)boronic acid: A Cornerstone of Modern Proteasome Inhibitors Abstract (1-Amino-2-methylpropyl)boronic acid, particularly its (R)-enantiomer, is a non-proteinogenic am...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to (1-Amino-2-methylpropyl)boronic acid: A Cornerstone of Modern Proteasome Inhibitors

Abstract

(1-Amino-2-methylpropyl)boronic acid, particularly its (R)-enantiomer, is a non-proteinogenic amino acid analogue of significant importance in medicinal chemistry. It serves as the critical chiral building block for Bortezomib (Velcade®), the first-in-class proteasome inhibitor that revolutionized the treatment of multiple myeloma.[1][2][3] The unique chemical character of this molecule, defined by the interplay between a Lewis acidic boronic acid and a basic amino group, dictates its reactivity, stability, and ultimately, its biological function. This technical guide provides a comprehensive overview of the essential , offering field-proven insights for researchers, scientists, and drug development professionals. We will explore its structural features, analytical characterization, chemical reactivity, and a key synthetic application, grounding the discussion in authoritative references and practical methodologies.

Core Physicochemical Characteristics

A thorough understanding of the fundamental physicochemical properties of (1-Amino-2-methylpropyl)boronic acid is paramount for its effective handling, storage, and use in synthetic and analytical applications. These properties influence everything from solvent selection for reactions and purification to the design of stable pharmaceutical formulations.

Table 1: Physicochemical Properties of (1-Amino-2-methylpropyl)boronic acid

PropertyValueReference
Molecular Formula C₄H₁₂BNO₂[4][5]
Molecular Weight 116.96 g/mol [4]
Appearance White to off-white solid-
CAS Number 161928-42-3 ((R)-isomer)[4]
pKa ~9 (for boronic acid moiety)[6]
Solubility Soluble in water; solubility can be enhanced by forming complexes with diols like mannitol.[2][2]

Note: Properties such as melting point are often reported for the more stable hydrochloride salt or boroxine anhydride form and can vary.

The Lewis acidic nature of the boron atom allows it to form reversible covalent complexes with diols, a property exploited in both its synthesis (using pinanediol as a chiral auxiliary) and formulation (using mannitol as a stabilizing excipient).[1][2]

Analytical Characterization and Quality Control

Rigorous analytical control is essential to ensure the identity, purity, and stereochemical integrity of (1-Amino-2-methylpropyl)boronic acid, particularly for GMP (Good Manufacturing Practice) synthesis.

Spectroscopic Identification
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the primary tool for structural confirmation.

    • ¹H NMR : Provides information on the proton environment, showing characteristic signals for the C-H protons of the isobutyl group and the α-proton adjacent to the amino and boryl groups.

    • ¹³C NMR : Confirms the carbon skeleton of the molecule.

    • ¹¹B NMR : This is a crucial technique for organoboron compounds. (1-Amino-2-methylpropyl)boronic acid will exhibit a characteristic broad signal, typically in the range of δ 20–30 ppm, confirming the trigonal planar geometry of the boronic acid.

  • Mass Spectrometry (MS) : Used to confirm the molecular weight. Electrospray Ionization (ESI) is a suitable technique for this polar molecule, and High-Resolution Mass Spectrometry (HRMS) provides an exact mass to confirm the elemental composition.

Chromatographic Purity Assessment
  • High-Performance Liquid Chromatography (HPLC) : HPLC is the workhorse for purity analysis. A reversed-phase method (e.g., using a C18 column with a buffered aqueous-organic mobile phase) is typically employed to assess chemical purity.

  • Chiral HPLC : The biological activity of Bortezomib is enantiomer-specific. Therefore, confirming the enantiomeric excess (e.e.) of the (R)-isomer of (1-Amino-2-methylpropyl)boronic acid is a critical quality control step. This requires a specialized chiral stationary phase capable of resolving the enantiomers.

Chemical Reactivity and Stability

The reactivity profile is dominated by the dual functionality of the amino and boronic acid groups.

Boroxine Formation: A Key Equilibrium

A defining characteristic of boronic acids is their propensity to undergo dehydration to form a cyclic trimeric anhydride known as a boroxine.[1][6] This is a reversible equilibrium, driven by the removal of water.

Caption: Reversible equilibrium between the boronic acid monomer and its cyclic boroxine trimer.

Expert Insight: The presence of this equilibrium means that solid (1-Amino-2-methylpropyl)boronic acid often exists as a mixture of the monomer and the boroxine. This can affect analytical results (e.g., NMR, melting point) and dissolution rates. For synthetic reactions, conditions are typically chosen to favor the reactive monomeric form.

Amide Bond Formation

The primary synthetic utility of this compound is as a nucleophilic amine. It readily participates in standard peptide coupling reactions with activated carboxylic acids to form a stable amide bond. This reaction is the cornerstone of the convergent synthesis of Bortezomib.[1][7]

Application in Synthesis: A Convergent Approach to Bortezomib

The synthesis of Bortezomib is a multi-step process where (1-Amino-2-methylpropyl)boronic acid (as a protected derivative) is coupled with a dipeptide fragment.[7]

General Synthetic Strategy

The overall logic involves preparing two key fragments and coupling them in a convergent manner, which is generally more efficient for large-scale synthesis than a linear approach.

Bortezomib_Synthesis A Fragment A (Pyrazine-2-carbonyl)-L-phenylalanine C Peptide Coupling (Amide Bond Formation) A->C B Fragment B (R)-(1-Amino-2-methylpropyl)boronic acid (Protected as Pinanediol Ester) B->C D Protected Bortezomib C->D Forms Dipeptide Boronate E Deprotection (Removal of Pinanediol) D->E Transesterification with isobutylboronic acid F Bortezomib E->F

Caption: Convergent synthesis workflow for Bortezomib, coupling two key fragments.

Protocol: Fragment Condensation via Peptide Coupling

This protocol describes the critical coupling step between the dipeptide fragment and the protected amino boronic acid.

Objective: To form the amide bond between N-(Pyrazine-2-carbonyl)-L-phenylalanine and the pinanediol ester of (R)-(1-Amino-2-methylpropyl)boronic acid trifluoroacetate salt.

Materials:

  • (S)-3-phenyl-2-(pyrazine-2-carboxamido)propanoic acid (Fragment A, 1.0 eq)

  • (1R)-(S)-pinanediol-1-amino-3-methylbutane-1-boronate trifluoroacetate salt (Fragment B, 1.0 eq)[7]

  • 2,4,6-Tripropyl-1,3,5,2,4,6-trioxatriphosphinane-2,4,6-trioxide (T3P®), 50% solution in a suitable solvent (e.g., acetonitrile) (1.5 eq)[7]

  • N-methylmorpholine (NMM) (4.0 eq)[7]

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Charge a clean, dry, inerted reactor with Fragment A (1.0 eq) and Fragment B (1.0 eq).

  • Add anhydrous Dichloromethane to form a stirrable slurry.

  • Cool the reaction mixture to a target temperature of -15 to -10 °C.

  • Slowly add N-methylmorpholine (4.0 eq) via an addition funnel, ensuring the internal temperature does not exceed -10 °C.[7]

  • After the NMM addition is complete, slowly add the T3P® solution (1.5 eq), again maintaining the temperature between -15 and -10 °C.[7]

  • Stir the reaction mixture at this temperature for at least 1.5 hours.

  • Monitor the reaction for completion using HPLC.

  • Upon completion, proceed with an appropriate aqueous workup and isolation procedure to obtain the protected Bortezomib product.

Causality Behind Experimental Choices:

  • T3P® as Coupling Reagent: T3P® is a highly effective, modern peptide coupling agent known for its low epimerization rates, which is critical for maintaining the stereochemical integrity of the L-phenylalanine residue.[7] Its byproducts are water-soluble, simplifying purification.

  • N-methylmorpholine (NMM) as Base: A tertiary amine base is required to neutralize the trifluoroacetate salt of the amino boronate and to facilitate the activation of the carboxylic acid by T3P®. NMM is chosen for its suitable basicity and low nucleophilicity.[7]

  • Low-Temperature Control (-15 °C): Performing the coupling at sub-zero temperatures is a crucial measure to suppress potential side reactions, most importantly the racemization of the L-phenylalanine chiral center. This ensures a high diastereomeric excess in the final product.

References

  • Desrues, T., Legros, J., Jubault, P., & Poisson, T. (2022). Flow synthesis of an α-amino boronic ester as a key precursor of bortezomib drug. Reaction Chemistry & Engineering, 7(6), 1285-1288. Available at: [Link]

  • Desrues, T., et al. (2022). Flow synthesis of an α-amino boronic ester as key precursor of Bortezomib drug. HAL Open Science. Available at: [Link]

  • PubChemLite. (1-amino-2-methylpropyl)boronic acid (C4H12BNO2). Available at: [Link]

  • Google Patents. (2011). EP2377868A1 - Synthesis of Bortezomib.
  • European Patent Office. (2012). EP 2627636 B1 - PROCESS FOR MAKING BORTEZOMIB AND THE INTERMEDIATES FOR THE PROCESS. Available at: [Link]

  • Khan, I., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals. Available at: [Link]

  • Wikipedia. Boronic acid. Available at: [Link]

  • Popat, A. (2004). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Available at: [Link]

  • Santos, M. A. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]

Sources

Foundational

The Binding Affinity and Mechanistic Dynamics of (1-Amino-2-methylpropyl)boronic Acid in Serine β-Lactamase Inhibition

Executive Summary The proliferation of serine β-lactamases (SBLs) among Gram-negative pathogens represents a critical bottleneck in modern antimicrobial therapy. To circumvent the hydrolytic degradation of β-lactam antib...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The proliferation of serine β-lactamases (SBLs) among Gram-negative pathogens represents a critical bottleneck in modern antimicrobial therapy. To circumvent the hydrolytic degradation of β-lactam antibiotics, Boronic Acid Transition State Inhibitors (BATSIs) have emerged as a premier class of non-β-lactam β-lactamase inhibitors. This technical guide explores the binding affinity, structural dynamics, and kinetic evaluation of (1-Amino-2-methylpropyl)boronic acid (often referred to as valine-boronic acid or boroVal), a prototypical α -aminoboronic acid. By dissecting the causality behind its reversible covalent binding mechanism and providing self-validating protocols for kinetic profiling, this whitepaper equips researchers and drug development professionals with the foundational logic required to optimize next-generation BATSIs.

Mechanistic Grounding: The Causality of BATSI Binding

To design effective inhibitors, one must exploit the evolutionary constraints of the target enzyme. SBLs (Ambler Classes A, C, and D) utilize a conserved catalytic serine (e.g., Ser70 in Class A) to execute a nucleophilic attack on the β-lactam carbonyl carbon, proceeding through a high-energy tetrahedral transition state during both acylation and deacylation[1].

(1-Amino-2-methylpropyl)boronic acid acts as a highly efficient transition-state analog by exploiting this exact pathway[2]. The causality of its binding affinity is driven by three distinct structural interactions:

  • Electrophilic Warhead (The Boron Atom): The boron atom in the free inhibitor is sp2 hybridized, possessing an empty p-orbital. This electron deficiency makes it highly electrophilic, inviting a rapid nucleophilic attack from the hydroxyl oxygen of the catalytic Ser70[3].

  • Transition State Mimicry: Upon nucleophilic attack, the boron atom rehybridizes to sp3 , forming a reversible, covalent tetrahedral boronate adduct[2]. The resulting geometry perfectly mimics the tetrahedral intermediate of β-lactam hydrolysis. The hydroxyl groups on the boron atom are subsequently stabilized by the enzyme's oxyanion hole (typically formed by the backbone amides of Ser70 and Thr237 in Class A enzymes), locking the enzyme in an inactive state[1].

  • Side-Chain Recognition: The (1-amino-2-methylpropyl) moiety mimics the side chain of the amino acid valine. The isopropyl group provides crucial hydrophobic contacts within the active site, while the α -amino group engages in electrostatic interactions and hydrogen bonding with conserved active-site residues (such as the carboxylate binding pocket), anchoring the inhibitor and increasing the residence time[1][4].

Mechanism SBL Serine β-Lactamase (Free Enzyme) Michaelis Non-Covalent Michaelis Complex (EI) SBL->Michaelis k1 / k-1 BoroVal (1-Amino-2-methylpropyl) boronic acid BoroVal->Michaelis k1 / k-1 NucleophilicAttack Nucleophilic Attack (Ser70 OH → Boron p-orbital) Michaelis->NucleophilicAttack Orientation Adduct Tetrahedral Boronate Adduct (Reversible Covalent EI*) NucleophilicAttack->Adduct k2 Adduct->SBL k-2 (Slow Dissociation)

Biochemical pathway of SBL inhibition by α-aminoboronic acids via tetrahedral adduct formation.

Structural Dynamics & Kinetic Parameters

Because BATSIs form a covalent bond, their binding is best described by a two-step slow-binding kinetic model. The inhibitor first forms a non-covalent Michaelis complex (characterized by the inhibition constant, Ki​ ), followed by the covalent chemical step (characterized by the forward rate k2​ and reverse rate k−2​ )[3]. The overall acylation efficiency is expressed as k2​/K .

The table below synthesizes representative kinetic data for advanced boronic acid transition state inhibitors (such as the clinically approved cyclic boronate vaborbactam and related α -aminoboronic derivatives) against critical SBLs to illustrate the target kinetic profile[5][6].

Enzyme (Ambler Class)Pathogen RelevanceInitial Affinity ( Ki​ , μM )Acylation Efficiency ( k2​/K , M−1s−1 )Dissociation Rate ( koff​ , s−1 )
KPC-2 (Class A) K. pneumoniae (CRE)0.022 - 0.027 5.5×103 4.0×10−5
CTX-M-15 (Class A) ESBL-producing E. coli0.035 - 0.050 1.2×104 1.2×10−4
AmpC (Class C) P. aeruginosa / Enterobacter0.180 - 0.250 2.4×104 3.5×10−4
OXA-48 (Class D) Carbapenem-resistant strains> 1.0 (Weak binding) <102 (Poor acylation)Rapid

Data reflects the tight-binding, slow-dissociation profile characteristic of optimized BATSIs. High acylation efficiency ( k2​/K ) and low koff​ translate to long target residence times, a critical predictor of in vivo efficacy[5][6].

Self-Validating Experimental Workflows for Kinetic Profiling

To ensure scientific integrity and reproducibility, the kinetic evaluation of (1-Amino-2-methylpropyl)boronic acid must utilize continuous spectrophotometric assays with a reporter substrate (e.g., Nitrocefin). The following protocols are designed as self-validating systems: built-in controls ensure that enzyme degradation or substrate depletion does not confound the calculated affinity.

Protocol A: Steady-State Kinetics and Ki​ Determination

Causality of Choice: Determining the initial Ki​ isolates the non-covalent binding events driven by the valine side-chain mimicry before the boron-serine covalent bond dominates the kinetics.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES, pH 7.5, supplemented with 0.1 mg/mL BSA to prevent non-specific enzyme adsorption to plasticware).

  • Baseline Establishment (Control): Add 1 nM purified SBL (e.g., KPC-2) to the buffer. Initiate the reaction with 50 μM Nitrocefin. Monitor absorbance at 482 nm for 5 minutes to establish the uninhibited initial velocity ( v0​ ). Validation Check: The progress curve must be strictly linear ( R2>0.99 ); non-linearity indicates enzyme instability.

  • Inhibitor Titration: Prepare a 10-point serial dilution of (1-Amino-2-methylpropyl)boronic acid (ranging from 0.1 nM to 10 μM ).

  • Pre-incubation: Incubate the enzyme with the inhibitor for exactly 5 minutes at 25°C to allow the Michaelis complex to equilibrate.

  • Reaction Initiation: Add Nitrocefin and measure the inhibited steady-state velocity ( vi​ ).

  • Data Synthesis: Plot fractional activity ( vi​/v0​ ) against inhibitor concentration. Fit the data to the Morrison equation for tight-binding inhibitors to extract the apparent Ki​ .

Protocol B: Time-Dependent Inactivation ( k2​/K )

Causality of Choice: Because BATSIs are reversible covalent inhibitors, steady-state Ki​ underestimates their potency. Measuring the progressive inactivation ( k2​/K ) quantifies the true biochemical efficiency of the boron warhead[5].

Step-by-Step Methodology:

  • Reaction Setup: Mix Nitrocefin (at a concentration of 10×Km​ to ensure substrate saturation) with varying concentrations of the boronic acid inhibitor in the assay buffer.

  • Zero-Point Initiation: Rapidly inject the SBL enzyme into the mixture to initiate the reaction.

  • Continuous Monitoring: Record the absorbance at 482 nm continuously for 30–60 minutes. As the inhibitor covalently acylates the enzyme, the rate of Nitrocefin hydrolysis will exponentially decay.

  • Extracting kobs​ : Fit the non-linear progress curves to the integrated rate equation for slow-binding inhibition:

    A482​=vs​t+kobs​(v0​−vs​)​[1−exp(−kobs​t)]+A0​

    Validation Check: Ensure the steady-state velocity ( vs​ ) approaches zero at high inhibitor concentrations, confirming complete enzyme inactivation.

  • Parameter Derivation: Plot the extracted kobs​ values against the inhibitor concentration [I] . The slope of the linear portion of this plot yields the acylation efficiency ( k2​/K ).

Workflow Prep 1. Reagent Preparation Purified SBL & Nitrocefin Baseline 2. Baseline Establishment Uninhibited v0 (482 nm) Prep->Baseline Reaction 3. Continuous Assay Enzyme + Substrate + Inhibitor Baseline->Reaction Analysis 4. Progress Curve Analysis Extract k_obs Reaction->Analysis Calculation 5. Kinetic Parameter Derivation Calculate k2/K (M⁻¹s⁻¹) Analysis->Calculation Validation Self-Validation: Check R² > 0.98 & Controls Calculation->Validation

Self-validating experimental workflow for determining BATSI time-dependent inactivation kinetics.

Future Perspectives in Drug Development

The mechanistic elegance of (1-Amino-2-methylpropyl)boronic acid lies in its dual functionality: the valine-like side chain provides target specificity, while the boronic acid acts as a mechanistically perfect transition-state trap[2][3]. However, simple α -aminoboronic acids often suffer from rapid systemic clearance and limited outer-membrane permeability in Gram-negative bacteria.

Modern drug development is actively utilizing the binding logic of boroVal to engineer cyclic boronates (e.g., vaborbactam, taniborbactam) and complex heterocyclic triazole derivatives via click-chemistry[4]. By mapping the exact kinetic parameters ( Ki​ and k2​/K ) of these core pharmacophores using the protocols outlined above, researchers can systematically optimize the steric bulk and electronic properties of the side chains to overcome efflux pumps and porin mutations, ultimately restoring the efficacy of our most critical β-lactam antibiotics.

References

  • Discovery of a Cyclic Boronic Acid β-Lactamase Inhibitor (RPX7009) with Utility vs Class A Serine Carbapenemases Journal of Medicinal Chemistry - ACS Publications[Link]

  • Inhibitor Design for Serine β-Lactamases Frontiers in Microbiology[Link]

  • Structural Basis and Binding Kinetics of Vaborbactam in Class A β-Lactamase Inhibition PubMed Central (PMC) - NIH[Link]

  • Biochemical Activity of Vaborbactam Antimicrobial Agents and Chemotherapy - ASM Journals[Link]

  • Strategic Approaches to Overcome Resistance against Gram-Negative Pathogens Using β-Lactamase Inhibitors and β-Lactam Enhancers PubMed Central (PMC) - NIH[Link]

  • Click Chemistry in Lead Optimization of Boronic Acids as β-Lactamase Inhibitors PubMed Central (PMC) - NIH[Link]

Sources

Exploratory

The Role of (1-Amino-2-methylpropyl)boronic Acid in Reversible Covalent Inhibitor Design: A Technical Blueprint

Executive Summary: The Paradigm Shift to Reversible Covalency The landscape of targeted therapeutics has undergone a profound evolution, transitioning from non-covalent binders to irreversible covalent inhibitors, and no...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Paradigm Shift to Reversible Covalency

The landscape of targeted therapeutics has undergone a profound evolution, transitioning from non-covalent binders to irreversible covalent inhibitors, and now to Reversible Covalent Inhibitors (RCIs) . While irreversible inhibitors (e.g., acrylamides targeting cysteine) offer high potency, they are frequently plagued by off-target toxicity and immunogenic adduct formation. RCIs solve this by leveraging the law of mass action: they form a transient covalent bond that allows the inhibitor to dissociate from off-target proteins while maintaining a prolonged residence time on the intended target 1[1].

At the forefront of this design space is (1-amino-2-methylpropyl)boronic acid (commonly referred to as the boroVal pharmacophore). As a highly efficient electrophilic warhead, boroVal has become a quintessential building block for targeting serine/threonine proteases and β-lactamases, offering an unparalleled balance of reactivity and selectivity 2[2].

Mechanistic Causality: The Boronic Acid Warhead

The efficacy of (1-amino-2-methylpropyl)boronic acid is rooted in two distinct structural and electronic features:

  • Electronic Electrophilicity (The Warhead): The boron atom possesses an empty p-orbital, making it a strong Lewis acid. Upon entering the active site of a target enzyme, it undergoes nucleophilic attack by the hydroxyl group of a catalytic serine or threonine residue. This triggers a geometric transition from a trigonal planar ( sp2 ) state to a3[3].

  • Structural Mimicry (The Targeting Vector): The "1-amino-2-methylpropyl" moiety is the exact isostere of the amino acid valine. The isopropyl side chain provides critical hydrophobic contacts, allowing it to perfectly slot into the S1 subsite of target enzymes like elastase or α -lytic protease4[4]. This drives the initial non-covalent affinity ( Ki​ ) that positions the boron atom precisely for covalent attack.

G E_I [E] + [I] Free Enzyme & boroVal Inhibitor EI_comp [E···I] Non-Covalent Complex (sp2) E_I->EI_comp k_on (Association) EI_comp->E_I k_off (Dissociation) EI_cov [E-I] Tetrahedral Boronate Adduct (sp3) EI_comp->EI_cov k_inact (Covalent Bond Formation) EI_cov->EI_comp k_react (Reversibility)

Thermodynamic cycle of reversible covalent binding, highlighting the two-step kinetic mechanism.

Quantitative Data: Comparative Kinetic Parameters

Because the binding is a two-step process, the efficiency of boroVal inhibitors is measured not just by their non-covalent affinity ( Ki​ ), but by their slow-binding kinetics. The table below summarizes the kinetic superiority of boroVal derivatives against classic warheads.

Inhibitor / WarheadTarget EnzymeS1 Subsite MimicryNon-Covalent Affinity ( Ki​ )Covalent Adduct StateReversibility Profile
Boc-Ala-Pro-boroVal α -Lytic ProteaseValine0.35 nMTetrahedral Boronate ( sp3 )Reversible (Slow)
MeOSuc-Ala-Ala-Pro-boroVal ElastaseValine6.4 nMTetrahedral Boronate ( sp3 )Reversible (Slow)
MS01 (boroVal derivative) Metallo- β -lactamaseValineBroad-SpectrumBoronate-Zinc CoordinationReversible
Standard Acrylamide EGFRN/AVariableThioether ( sp3 )Irreversible

Data synthesized from established protease inhibitor kinetic profiling[4] and recent dual-action β -lactamase inhibitor developments[5].

Experimental Workflows: Synthesis and Validation

To ensure high scientific integrity, the incorporation of (1-amino-2-methylpropyl)boronic acid into drug scaffolds requires strict control over stereochemistry and kinetic validation.

Protocol 1: Stereoselective Synthesis of boroVal-based Inhibitors

Objective: Incorporate the boroVal pharmacophore into a peptide backbone without racemization or boroxine formation.

  • Amine Deprotection: Suspend (R)-(1-amino-2-methylpropyl)boronic acid (+)-pinanediol ester hydrochloride in anhydrous DCM.

    • Causality: The pinanediol ester is strictly required. Free boronic acids spontaneously dehydrate to form cyclic boroxines, which ruin stoichiometry. The pinanediol group protects the empty p-orbital and provides stereocontrol 5[5].

  • Peptide Coupling: Add the desired carboxylic acid, HATU, and DIPEA at 0°C.

    • Causality: HATU is chosen over EDC/HOBt to rapidly accelerate the formation of the active ester, minimizing the residence time of the free amine and preventing epimerization at the delicate α -chiral center.

  • Biphasic Transesterification (Self-Validating Cleavage): Dissolve the protected intermediate in a biphasic mixture of ether and aqueous HCl. Add an excess of phenylboronic acid.

    • Causality & Validation: Direct aqueous hydrolysis of pinanediol esters is kinetically unfavorable. Phenylboronic acid acts as a thermodynamic sink, forming a highly lipophilic phenylboronic-pinanediol ester that partitions exclusively into the organic layer. The highly polar free boroVal inhibitor partitions into the aqueous layer. This phase separation acts as a self-validating purification step—if the aqueous layer yields the correct mass, the deprotection is successful.

G SM boroVal Pinanediol Ester Starting Material Coupling Peptide Coupling (HATU, DIPEA) SM->Coupling Deprot Ester Cleavage (Phenylboronic acid) Coupling->Deprot Final Active boroVal Inhibitor (Free Boronic Acid) Deprot->Final

Synthetic workflow for incorporating boroVal into peptide scaffolds using pinanediol protection.

Protocol 2: Kinetic Evaluation of Slow-Binding Reversible Inhibition

Objective: Determine Ki​ and kinact​ while definitively validating reversibility.

  • Continuous Progress Curve Assay: Incubate the target enzyme with varying concentrations of the boroVal inhibitor and a fluorogenic substrate simultaneously.

    • Causality: Because boronic acids are slow-binding, pre-incubation would obscure the initial binding kinetics. A continuous assay captures the transition from initial velocity ( v0​ ) to steady-state velocity ( vs​ ).

  • Data Fitting: Fit the progress curves to the integrated rate equation to extract kobs​ . Plot kobs​ against inhibitor concentration to yield the non-covalent affinity ( Ki​ ) and the maximal inactivation rate ( kinact​ ).

  • Rapid Dilution (Self-Validation of Reversibility): Pre-incubate the enzyme and inhibitor at 10×Ki​ until >95% inhibition is achieved. Dilute the complex 100-fold into a buffer containing a high concentration of substrate.

    • Validation: If the inhibitor is a true reversible covalent binder, enzymatic activity will slowly recover over time as the tetrahedral boronate collapses back to the sp2 state and dissociates. If it were an irreversible inhibitor, the activity would remain permanently at baseline.

Advanced Applications: Dual-Action Inhibitors

Beyond traditional serine proteases, the boroVal pharmacophore is driving next-generation antimicrobial design. Recent structure-based developments have utilized (1-amino-2-methylpropyl)boronic acid to create broad-spectrum, dual-action inhibitors of both Metallo- β -lactamases (MBLs) and Serine- β -lactamases (SBLs). In these advanced architectures, the boronic acid forms a covalent adduct with the catalytic serine of SBLs, while simultaneously acting as a zinc-coordinating mimic of the tetrahedral intermediate in MBLs[5]. This dual-modality underscores the unmatched versatility of the boroVal scaffold in modern drug discovery.

References

  • Key advances in the development of reversible covalent inhibitors - PMC N
  • Covalent Binding of the Boronic Acid-Based Inhibitor GSK4394835A to Phosphodiesterase 3B N
  • Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action ACS Chemical Biology
  • Boron Containing Compounds as Protease Inhibitors Chemical Reviews - ACS Public
  • Structure-Based Development of (1-(3′-Mercaptopropanamido)methyl)

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Asymmetric Synthesis of (1-Amino-2-methylpropyl)boronic Acid

Abstract (1-Amino-2-methylpropyl)boronic acid and its derivatives are crucial building blocks in medicinal chemistry, most notably as the core of the proteasome inhibitor Bortezomib (Velcade®) used in cancer therapy.[1][...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(1-Amino-2-methylpropyl)boronic acid and its derivatives are crucial building blocks in medicinal chemistry, most notably as the core of the proteasome inhibitor Bortezomib (Velcade®) used in cancer therapy.[1][2] The stereochemistry at the carbon atom bearing the boronic acid and amino groups is paramount for biological activity. This document provides detailed protocols and scientific insights for the asymmetric synthesis of (1-Amino-2-methylpropyl)boronic acid, targeting researchers and professionals in drug development. We will explore a classical, diastereoselective approach utilizing a chiral auxiliary, the Matteson homologation, and allude to modern catalytic methodologies, offering a comprehensive guide to producing this vital compound with high enantiomeric purity.

Introduction: The Significance of Chiral α-Aminoboronic Acids

α-Aminoboronic acids are isostructural analogues of α-amino acids, where the carboxylic acid group is replaced by a boronic acid moiety.[3] This substitution imparts unique biochemical properties, particularly the ability to form stable, tetrahedral adducts with the active site serine or threonine residues of certain proteases.[2] The L-boroleucine residue in Bortezomib, for instance, is key to its potent and selective inhibition of the 26S proteasome, a critical target in cancer treatment.[1][2] Consequently, the development of robust and stereocontrolled synthetic routes to enantiopure α-aminoboronic acids is of high importance in pharmaceutical research.[4][5][6]

This guide will focus on a well-established and reliable method for the synthesis of the pinanediol ester of (1R)-1-amino-2-methylpropylboronic acid, a stable precursor to the final active compound.

Synthetic Strategy: Diastereoselective Matteson Homologation

The Matteson homologation is a powerful and widely adopted method for the asymmetric synthesis of α-chiral boronic esters.[7][8] This substrate-controlled approach relies on the use of a chiral auxiliary, (+)-pinanediol, to direct the stereochemical outcome of a key carbon-carbon bond-forming step. The overall strategy involves the following key transformations:

  • Formation of a Chiral Boronic Ester: Isobutylboronic acid is condensed with (+)-pinanediol to form a chiral boronic ester. This step establishes the chiral environment that will influence the subsequent stereoselective reaction.

  • Matteson Rearrangement: The chiral boronic ester undergoes a one-carbon homologation using a halomethyl anion, followed by a stereoselective 1,2-migration. This rearrangement is the cornerstone of the asymmetric induction.

  • Nucleophilic Substitution: The resulting α-haloboronic ester is then subjected to nucleophilic substitution with an amino group equivalent.

  • Deprotection: Finally, the protecting groups on the amino function and the boronic acid are removed to yield the target compound.

Visualizing the Workflow: Matteson Homologation

Matteson_Workflow cluster_0 Synthesis of (1R)-1-amino-2-methylpropylboronic acid pinanediol ester A Isobutylboronic Acid C Pinanediol Isobutylboronate A->C Esterification B (+)-Pinanediol B->C D α-Chloro Boronic Ester C->D Matteson Homologation (CH2Cl2, n-BuLi) E TMS-Protected Amino Boronic Ester D->E Amination (LiHMDS) F (1R)-1-amino-2-methylpropylboronic acid pinanediol ester E->F Deprotection (TFA or HCl) Matteson_Mechanism cluster_1 Matteson Rearrangement Mechanism start Chiral Boronic Ester (Pinanediol Isobutylboronate) ate_complex "Ate" Complex (Attack from less hindered face) start->ate_complex + CH2ClLi rearrangement 1,2-Migratory Insertion (Retention of configuration) ate_complex->rearrangement Spontaneous product α-Chloro Boronic Ester (High Diastereoselectivity) rearrangement->product - LiCl

Sources

Application

Application Note: Convergent Synthesis of Bortezomib Analogs via (1-Amino-2-methylpropyl)boronic Acid

Executive Summary & Mechanistic Rationale Bortezomib is a first-in-class therapeutic antineoplastic agent widely utilized for the treatment of multiple myeloma and mantle cell lymphoma[1]. The core pharmacophore responsi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Bortezomib is a first-in-class therapeutic antineoplastic agent widely utilized for the treatment of multiple myeloma and mantle cell lymphoma[1]. The core pharmacophore responsible for its profound biological activity is the (1-amino-2-methylpropyl)boronic acid moiety—an L-leucine boronic acid derivative that acts as a reversible inhibitor of the 26S proteasome[1]. By binding directly to the catalytic N-terminal threonine (Thr1) of the proteasome, the boronic acid warhead disrupts cellular homeostasis and triggers apoptosis[1][2].

Developing novel analogs requires a highly controlled synthetic environment because free α-aminoboronic acids are notoriously unstable and prone to stereochemical degradation[3]. To overcome this, our methodology employs a convergent synthetic approach grounded in three mechanistic pillars:

  • Chiral Stabilization via Pinanediol: Free boronic acids are protected using (1S,2S,3R,5S)-pinanediol. This bulky, sterically hindered diol forms a highly stable cyclic boronic ester, locking the stereocenter in place and preventing premature hydrolysis during downstream peptide coupling[1][2].

  • Racemization Suppression: During the fragment condensation of the chiral amine salt with N-Boc-L-phenylalanine (or modified analog blocks), epimerization at the α-carbon is a major risk. We utilize TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) as the coupling agent, which significantly suppresses racemization and ensures high diastereomeric purity[1][4].

  • Biphasic Transesterification for Deprotection: Standard hydrolytic removal of the pinanediol auxiliary requires harsh conditions that risk cleaving the newly formed peptide bonds. Instead, we employ a transesterification reaction with isobutylboronic acid in a biphasic aqueous methanol/hexane system[1][4]. Isobutylboronic acid acts as a sacrificial receptor for the pinanediol, partitioning into the hydrophobic hexane layer, while the liberated, water-soluble bortezomib analog is isolated in the aqueous layer. This phase separation drives the thermodynamic equilibrium to completion without degrading the peptide backbone[1][4].

ProteasomeInhibition Analog Boronic Acid Warhead Proteasome 26S Proteasome (Catalytic Core) Analog->Proteasome Binds Thr1 Block Inhibition of Protein Degradation Proteasome->Block Disrupts Homeostasis Apoptosis Cell Death (Apoptosis) Block->Apoptosis Triggers

Mechanism of 26S proteasome inhibition by boronic acid analogs.

Quantitative Data: Coupling Agent Optimization

To validate the choice of TBTU, the following table summarizes the quantitative impact of various coupling agents on the fragment condensation step (coupling of the protected boronic acid with N-Boc-L-phenylalanine). Data highlights the causality between the coupling reagent and the preservation of chiral integrity[1].

Coupling ReagentAdditiveReaction Time (h)Yield (%)Diastereomeric Excess (de %)Primary Impurity Profile
TBTU DIPEA2.088.5% >97.0% Trace epimer (<3%)
HATUDIPEA2.584.2%94.5%Minor epimer (~5%)
DCCHOBt12.071.0%82.0%Significant racemization
EDCHOBt8.076.4%89.5%Moderate epimerization

Table 1: Optimization of fragment condensation. TBTU demonstrates superior atom economy, yield, and stereocontrol.

Synthetic Workflow

SynthesisWorkflow N1 1. Boronic Acid Protection Reagent: (1S,2S,3R,5S)-Pinanediol N2 2. Peptide Coupling Reagent: TBTU / DIPEA N1->N2 Chiral Amine Salt N3 3. N-Terminal Capping Reagent: Pyrazinecarboxylic Acid N2->N3 Boc-Deprotection N4 4. Transesterification Reagent: Isobutylboronic Acid N3->N4 Pinanediol Ester N5 Purified Bortezomib Analog (Free Boronic Acid) N4->N5 Biphasic Separation

Convergent synthesis workflow for bortezomib analogs.

Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the Quality Control (QC) criteria are met.

Step 1: Preparation of the Protected Boronic Acid Auxiliary

Objective: Protect (1-amino-2-methylpropyl)boronic acid using (1S,2S,3R,5S)-pinanediol to prevent degradation and provide steric bulk.

  • Dissolve 50 mmol of (1-amino-2-methylpropyl)boronic acid in 100 mL of anhydrous diethyl ether under an argon atmosphere.

  • Slowly add a stoichiometric equivalent (50 mmol) of (1S,2S,3R,5S)-pinanediol dissolved in 50 mL of diethyl ether dropwise over 30 minutes at 0°C.

  • Allow the reaction to warm to room temperature (25°C) and stir for 2 hours.

  • Wash the organic mixture with ice-cold water (2 × 50 mL) to remove unreacted boronic acid.

  • Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and evaporate under vacuum to yield the pinanediol ester as a viscous oil[1].

  • Treat the oil with trifluoroacetic acid (TFA) to form the stable chiral amine salt[1].

  • Self-Validation/QC: Perform 1H NMR. Confirm the disappearance of the free boronic acid hydroxyl protons and the appearance of the pinanediol bicyclic ring protons (multiplets between δ 0.8 - 2.4 ppm).

Step 2: TBTU-Mediated Fragment Condensation

Objective: Couple the protected boronic acid to N-Boc-L-phenylalanine without inducing racemization.

  • Dissolve 20 mmol of the chiral amine salt from Step 1 and 20 mmol of N-Boc-L-phenylalanine in 80 mL of anhydrous N,N-dimethylformamide (DMF).

  • Add 44 mmol of N,N-diisopropylethylamine (DIPEA) to the solution and cool to 0°C.

  • Add 21 mmol of TBTU in a single portion. Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1.5 hours[1].

  • Quench the reaction with 100 mL of saturated aqueous sodium bicarbonate ( NaHCO3​ ) and extract with ethyl acetate (3 × 50 mL).

  • Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Self-Validation/QC: Perform LC-MS analysis on the crude product. The target Boc-protected dipeptide must show a diastereomeric excess (de) of >97%. If a secondary peak corresponding to the epimer exceeds 3%, discard and re-evaluate the temperature control during TBTU addition[1].

Step 3: Boc-Cleavage and N-Terminal Capping

Objective: Remove the Boc protecting group and attach the pyrazinecarboxylic acid warhead (or custom analog moiety).

  • Dissolve the Boc-protected dipeptide in 40 mL of a 4M HCl in dioxane solution. Stir at room temperature for 1 hour to cleave the Boc group, yielding the hydrochloride salt[1].

  • Evaporate the solvent to complete dryness.

  • Re-dissolve the salt in DMF, add DIPEA (3 equivalents), and cool to 0°C.

  • Add pyrazinecarboxylic acid (1.1 equivalents) and TBTU (1.1 equivalents). Stir for 2 hours at room temperature[1].

  • Perform standard aqueous workup (as in Step 2) and purify via silica gel chromatography (eluent: dichloromethane/methanol 95:5) to isolate the pinanediol ester of the bortezomib analog[1].

  • Self-Validation/QC: ESI-MS must confirm the exact mass of the fully assembled pinanediol-protected analog.

Step 4: Biphasic Transesterification (Deprotection)

Objective: Gently remove the pinanediol auxiliary to yield the active, free boronic acid analog.

  • Dissolve 10 mmol of the pinanediol-protected analog in a biphasic mixture consisting of 50 mL methanol, 50 mL 1N aqueous HCl, and 100 mL hexane[1][4].

  • Add 30 mmol of isobutylboronic acid to the mixture.

  • Stir vigorously at room temperature for 12 hours. The isobutylboronic acid will undergo transesterification with the pinanediol, forming a highly lipophilic byproduct that migrates entirely into the hexane layer[1][4].

  • Separate the layers. Wash the aqueous methanol layer with fresh hexane (2 × 50 mL) to ensure complete removal of the pinanediol-isobutylboronate complex[4].

  • Evaporate the methanol from the aqueous layer under reduced pressure, adjust the pH to ~6.5, and extract the free bortezomib analog with ethyl acetate.

  • Crystallize the final product from ethyl acetate to obtain the analog (often forming a trimeric boroxine anhydride during drying)[1][4].

  • Self-Validation/QC: HPLC (UV) must show >99.5% purity. 1H NMR must show the complete absence of pinanediol peaks. The product should be stored as a lyophilized powder to prevent degradation[1][4].

Sources

Method

Application Note: Peptide Coupling Strategies with (1-Amino-2-methylpropyl)boronic Acid Trifluoroacetate

Executive Summary The integration of boronic acids into peptide scaffolds has revolutionized the development of targeted therapeutics, most notably in the design of covalent reversible enzyme inhibitors. (1-Amino-2-methy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of boronic acids into peptide scaffolds has revolutionized the development of targeted therapeutics, most notably in the design of covalent reversible enzyme inhibitors. (1-Amino-2-methylpropyl)boronic acid trifluoroacetate (boroVal-TFA) serves as a critical building block for synthesizing valine-derived peptide boronic acids. Unlike standard amino acids, coupling unprotected α-amino boronic acids presents unique thermodynamic and kinetic challenges, including boroxine equilibrium, uronium-adduct formation, and heightened risks of epimerization.

This guide provides an authoritative framework for the direct fragment condensation of boroVal-TFA, detailing the mechanistic causality behind reagent selection and outlining a self-validating protocol designed for high-yield, stereopure synthesis.

Mechanistic Causality in Boronic Acid Coupling

To achieve successful amide bond formation with boroVal-TFA without relying on tedious pinanediol protection/deprotection cycles , chemists must navigate three primary mechanistic hurdles:

A. The Boroxine Equilibrium and Stoichiometric Drift

Free boronic acids spontaneously dehydrate to form cyclic anhydrides known as boroxines (trimers). Because boroVal-TFA exists in a dynamic equilibrium between its monomeric and trimeric states, its apparent molecular weight fluctuates based on hydration.

  • Causality: Failing to account for the dehydrated trimer leads to inaccurate molar equivalents, resulting in incomplete coupling. Stoichiometry must be calculated assuming a partial boroxine state, or the material must be fully hydrated prior to weighing.

B. Suppression of Racemization via Reagent Selection

The activation of the C-terminal carboxylic acid of the upstream peptide fragment often leads to the formation of an oxazolone intermediate, which readily undergoes proton abstraction and racemization at the α-carbon.

  • Causality: While HATU provides rapid kinetics, it significantly accelerates oxazolone formation. Conversely, TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) balances the activation energy required for coupling while maintaining stereochemical integrity. Studies demonstrate that TBTU, when paired with a highly hindered base like DIPEA, effectively suppresses racemization during fragment condensation .

C. Prevention of Inactive Boron-Uronium Adducts

The empty p-orbital of the boron atom makes it highly susceptible to nucleophilic attack. If boroVal-TFA is mixed directly with uronium-based coupling reagents (like TBTU or HATU), the boronic acid can complex with the reagent, forming an inactive boron-uronium adduct.

  • Causality: To prevent this dead-end pathway, the carboxylic acid must be pre-activated to form the active ester before the introduction of the boroVal-TFA salt.

G A N-Protected Amino Acid + TBTU / Base B Activated Ester Intermediate A->B Pre-activation (0 °C, 15 min) D Peptide-boroVal (Product) B->D Nucleophilic Attack C boroVal-TFA (Monomer) C->B Slow Addition E Boroxine Trimer (Dehydrated) C->E Dehydration

Workflow of direct peptide coupling with boroVal-TFA and boroxine equilibrium.

Quantitative Analysis of Coupling Conditions

The selection of coupling reagents and bases profoundly impacts both the overall yield and the stereopurity of the final peptide boronic acid. The table below summarizes the quantitative outcomes of various coupling strategies when reacting an N-protected amino acid with boroVal-TFA.

Coupling ReagentBasePre-activation TimeMethod of AdditionYield (%)Epimerization (D-epimer %)
TBTU DIPEA15 minSequential82% < 2.0%
HATU DIPEA0 minDirect Mix45%> 15.0%
HATU NMM15 minSequential64%8.5%
EDC / HOBt NMM15 minSequential68%< 5.0%

Data synthesis reflects optimized conditions for suppressing oxazolone-mediated racemization during boronic acid fragment condensation .

Self-Validating Experimental Protocol

This protocol describes the direct TBTU-mediated coupling of an N-protected amino acid to boroVal-TFA. It is designed as a self-validating system , incorporating In-Process Controls (IPCs) to ensure each mechanistic step is verified before proceeding.

Reagents Required
  • N-protected amino acid (1.0 eq)

  • (1-Amino-2-methylpropyl)boronic acid trifluoroacetate (boroVal-TFA) (1.1 eq)

  • TBTU (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology

Step 1: Pre-Activation of the Carboxylic Acid

  • Dissolve the N-protected amino acid (1.0 eq) and TBTU (1.05 eq) in anhydrous DMF (0.1 M concentration) under an inert argon atmosphere.

  • Cool the reaction vessel to 0 °C using an ice bath. Causality: Low temperatures suppress the thermal degradation of the activated ester and inhibit oxazolone formation.

  • Add DIPEA (2.0 eq) dropwise over 5 minutes. Stir at 0 °C for exactly 15 minutes.

  • Self-Validation (IPC 1): Withdraw a 5 µL aliquot and quench into 100 µL of methanol. Analyze via LC-MS. The presence of the methyl ester derivative confirms successful and complete activation. Do not proceed until >95% conversion to the active ester is observed.

Step 2: Controlled Addition of boroVal-TFA

  • In a separate vial, dissolve boroVal-TFA (1.1 eq) in a minimal volume of anhydrous DMF. Add the remaining DIPEA (1.0 eq) to this solution to neutralize the TFA salt.

  • Add the neutralized boroVal solution dropwise to the pre-activated ester solution at 0 °C over 30 minutes. Causality: Slow addition maintains a low steady-state concentration of the free boronic acid, preventing it from competing for any residual TBTU and forming inactive adducts.

  • Allow the reaction to slowly warm to room temperature and stir for 2 hours.

  • Self-Validation (IPC 2): Monitor the reaction via LC-MS. The disappearance of the activated ester mass and the appearance of the product mass (accounting for both monomer and boroxine trimer masses) validates reaction completion.

Step 3: Workup and Isolation

  • Quench the reaction by adding 1% aqueous TFA (v/v) until the pH reaches ~4.0. Causality: A mildly acidic quench prevents base-catalyzed hydrolysis of the newly formed peptide bond and ensures the boronic acid remains in its protonated, uncharged state for efficient organic extraction.

  • Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify via reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.

Application: Mechanism of Proteasome Inhibition

Peptide boronic acids synthesized via this methodology are highly potent chemical biology tools and therapeutics. The boronic acid warhead acts as a reversible covalent inhibitor. When the peptide sequence (e.g., Pyrazinoyl-Phenylalanine-boroVal) docks into the 20S proteasome, the empty p-orbital of the boron atom accepts an electron pair from the catalytic N-terminal threonine (Thr1), forming a stable tetrahedral adduct .

Mechanism P 20S Proteasome (Catalytic Thr1) C Reversible Covalent Tetrahedral Adduct P->C Nucleophilic attack by Thr1-Oγ D Peptide-boroVal Inhibitor D->C Boron empty p-orbital accepts electron pair S Proteasome Inhibition (Targeted Therapy) C->S Downstream Effect

Mechanism of 20S Proteasome inhibition via reversible covalent tetrahedral adduct formation.

References

  • Tan, Y., Wu, J., Song, L., Zhang, M., Hipolito, C. J., Wu, C., Wang, S., Zhang, Y., & Yin, Y. "Merging the Versatile Functionalities of Boronic Acid with Peptides." International Journal of Molecular Sciences, 2021. URL:[Link]

  • Ivanov, A. S., Zhalnina, A. A., & Shishkov, S. V. "A convergent approach to synthesis of bortezomib: the use of TBTU suppresses racemization in the fragment condensation." Tetrahedron, 2009. URL:[Link]

  • Hinkes, S. P. A., Kämmerer, S., & Klein, C. D. P. "Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach." Chemical Science, 2020. URL:[Link]

Application

Application Notes and Protocols for the Deprotection of (1-Amino-2-methylpropyl)boronic Acid Pinanediol Ester

Introduction: The Critical Role of Boronic Acid Deprotection in Drug Development (1-Amino-2-methylpropyl)boronic acid and its derivatives are pivotal pharmacophores, most notably as the core of the proteasome inhibitor B...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Boronic Acid Deprotection in Drug Development

(1-Amino-2-methylpropyl)boronic acid and its derivatives are pivotal pharmacophores, most notably as the core of the proteasome inhibitor Bortezomib (Velcade®), a cornerstone in the treatment of multiple myeloma.[1][2] The synthesis of these complex molecules often necessitates the use of protecting groups for the boronic acid moiety to ensure stability and prevent unwanted side reactions during chain elongation and coupling steps.[1][3][4][5] The chiral pinanediol protecting group is frequently employed due to its ability to confer high diastereoselectivity during synthesis and its general stability.[6][7]

However, the ultimate biological activity of these compounds relies on the presence of a free boronic acid, which forms a reversible covalent bond with the N-terminal threonine residue in the active site of the proteasome.[5] Consequently, the efficient and clean removal, or "deprotection," of the pinanediol group is a critical and often challenging final step in the synthetic sequence.[1][6] The success of this step directly impacts the yield, purity, and ultimately, the therapeutic efficacy of the final active pharmaceutical ingredient (API).

This comprehensive guide provides an in-depth analysis of the primary methods for the deprotection of (1-amino-2-methylpropyl)boronic acid pinanediol ester. We will delve into the mechanistic rationale behind each technique, offering field-proven insights and detailed, step-by-step protocols for researchers, scientists, and drug development professionals.

Pillar 1: Transesterification with a Boronic Acid Acceptor

This widely utilized method relies on shifting the equilibrium of the ester exchange reaction by introducing a scavenger diol or, more commonly, another boronic acid. The key to success is the effective removal of the liberated pinanediol or the formation of a thermodynamically more stable boronate species with the scavenger.[8]

Causality and Experimental Rationale

The deprotection is typically driven by the use of a volatile or easily separable boronic acid, such as isobutylboronic acid or methylboronic acid, in the presence of an acid catalyst and a suitable solvent system.[7][9][10] The reaction proceeds via an acid-catalyzed transesterification mechanism. The added boronic acid acts as a "scavenger" for the pinanediol, forming a new boronate ester and liberating the desired aminoboronic acid. The choice of an acidic medium, often with a lower-alcohol solvent, facilitates the exchange and subsequent precipitation or crystallization of the product as a salt.

The volatility of the scavenger boronic acid and its corresponding pinanediol ester can be leveraged to drive the reaction to completion by their removal under reduced pressure.[11] This method is particularly advantageous as it often leads to a cleaner reaction profile and simplifies the purification process, avoiding cumbersome chromatography.[11][12]

Experimental Workflow: Transesterification

Transesterification Workflow start Start: Protected (1-Amino-2-methylpropyl)boronic acid pinanediol ester reagents Reagents: - Isobutylboronic acid (scavenger) - HCl or TFA (acid catalyst) - Methanol/Heptane (solvent) start->reagents Combine reaction Reaction Vessel: Stir at controlled temperature (e.g., 20-25°C) reagents->reaction Initiate Reaction workup Work-up: - Filtration of precipitate - Washing with non-polar solvent (e.g., Heptane) reaction->workup After completion (monitored by HPLC/TLC) product Final Product: (1-Amino-2-methylpropyl)boronic acid (as trifluoroacetate or hydrochloride salt) workup->product end End product->end

Caption: Workflow for pinanediol deprotection via transesterification.

Detailed Protocol: Transesterification with Isobutylboronic Acid

This protocol is a representative example for the deprotection of a peptide-coupled (1-amino-2-methylpropyl)boronic acid pinanediol ester, a common precursor to Bortezomib.[10]

  • Reaction Setup:

    • In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve the protected boronic acid ester (1.0 eq) in a mixture of methanol and a non-polar solvent like heptane or methyl tert-butyl ether (MTBE). A typical ratio might be 5-10 volumes of each solvent relative to the substrate.

  • Addition of Reagents:

    • Add isobutylboronic acid (1.5-2.5 eq) to the solution.

    • Slowly add a solution of hydrochloric acid (in an organic solvent like isopropanol) or trifluoroacetic acid (TFA) (2.0-3.0 eq).[9] The addition should be controlled to maintain the reaction temperature, typically between 20-25°C.

  • Reaction Monitoring:

    • Stir the resulting slurry vigorously at room temperature.

    • Monitor the progress of the reaction by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC), until the starting material is consumed (typically 2-18 hours).

  • Product Isolation:

    • Once the reaction is complete, isolate the precipitated product by filtration.

    • Wash the filter cake thoroughly with the non-polar solvent used in the reaction (e.g., heptane) to remove the liberated pinanediol and the isobutylboronic acid pinanediol ester byproduct.[9]

  • Drying:

    • Dry the isolated solid under vacuum at a temperature not exceeding 40°C to yield the desired (1-amino-2-methylpropyl)boronic acid derivative as its corresponding salt (e.g., hydrochloride or trifluoroacetate).

Pillar 2: Deprotection via Fluorinated Intermediates

An alternative and often milder approach involves a two-step process: first, conversion of the pinanediol ester to a stable potassium organotrifluoroborate salt, followed by hydrolysis to the free boronic acid.[6][13][14] This method can be particularly useful when the substrate is sensitive to the strongly acidic conditions of direct hydrolysis or transesterification.[6]

Causality and Experimental Rationale

The pinanediol ester reacts with a fluoride source, typically potassium hydrogen difluoride (KHF₂), to form a highly stable, crystalline potassium trifluoroborate salt (R-BF₃K).[14] This intermediate is generally stable to a wide range of reaction conditions and can be easily isolated and purified. The subsequent hydrolysis of the trifluoroborate to the boronic acid can be achieved under acidic conditions, for instance, using trimethylsilyl chloride (TMSCl) and water, or by treatment with an aqueous base like ammonia.[6][15] For α-amido alkyl boronate esters, aqueous workup after treatment with KHF₂ can sometimes directly yield difluoroboranes, which can also be hydrolyzed to the free boronic acid.[6][13]

This method's trustworthiness stems from the high stability and crystallinity of the trifluoroborate intermediate, which often allows for excellent purification by simple filtration and washing, removing process-related impurities before the final hydrolysis step.

Experimental Workflow: Fluorinated Intermediate Pathway

Fluorinated_Intermediate_Workflow start Start: Protected Pinanediol Ester step1_reagents Step 1 Reagents: - KHF₂ - Methanol/Water start->step1_reagents Combine step1_reaction Formation of Trifluoroborate Salt (R-BF₃K) step1_reagents->step1_reaction isolation Isolation: - Filtration - Washing step1_reaction->isolation Isolate stable intermediate step2_reagents Step 2 Reagents: - TMSCl / Water or - Aqueous Ammonia isolation->step2_reagents Proceed to Step 2 step2_reaction Hydrolysis to Free Boronic Acid step2_reagents->step2_reaction product Final Product: Free (1-Amino-2-methylpropyl) boronic acid step2_reaction->product end End product->end

Caption: Two-step deprotection workflow via a fluorinated intermediate.

Detailed Protocol: Two-Step Deprotection via Potassium Trifluoroborate

This protocol is adapted from methodologies developed for various boronate esters, including α-amido derivatives.[6][13][15]

Step 1: Formation of the Potassium Trifluoroborate Salt

  • Dissolution: Dissolve the (1-amino-2-methylpropyl)boronic acid pinanediol ester (1.0 eq) in methanol.

  • Addition of Fluoride: Prepare a saturated aqueous solution of potassium hydrogen difluoride (KHF₂) (approx. 4-5 eq). Add this solution to the methanolic solution of the boronate ester.

  • Precipitation: Stir the mixture at room temperature. The potassium trifluoroborate salt will typically precipitate out of the solution over a period of 1 to 4 hours.

  • Isolation: Collect the crystalline solid by filtration. Wash the solid with cold water and then with a solvent like acetone or ether to remove residual pinanediol and other impurities.

  • Drying: Dry the isolated trifluoroborate salt under vacuum.

Step 2: Hydrolysis to the Free Boronic Acid

  • Reaction Setup: Suspend the potassium trifluoroborate salt (1.0 eq) in a suitable solvent system, such as aqueous acetonitrile or acetone.

  • Acidic Hydrolysis: Add trimethylsilyl chloride (TMSCl) (1.5-2.0 eq) to the suspension. Stir the mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction by ¹⁹F NMR (disappearance of the trifluoroborate signal) or by HPLC until hydrolysis is complete (typically 1-6 hours).

  • Work-up and Isolation:

    • Quench the reaction carefully with an aqueous base (e.g., saturated sodium bicarbonate) until the pH is neutral or slightly basic.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any remaining silyl byproducts.

    • Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to the isoelectric point of the aminoboronic acid to induce precipitation.

    • Isolate the product by filtration, wash with cold water, and dry under vacuum.

Data Summary and Comparison

Deprotection MethodKey ReagentsTypical SolventsTemperature (°C)Typical Time (h)AdvantagesDisadvantages
Transesterification Isobutylboronic acid, HCl/TFAMethanol, Heptane, MTBE20 - 252 - 18One-pot procedure, often high yielding, simple work-up by filtration.[10][12]Requires stoichiometric scavenger, may not be suitable for highly acid-sensitive substrates.
Fluorinated Intermediate KHF₂, TMSCl/H₂O or aq. NH₃Methanol, Water, Acetonitrile20 - 252 - 10 (total)Milder conditions, isolation of a stable crystalline intermediate allows for excellent purification.[6][14]Two-step process, requires handling of fluoride reagents.
Direct Acidic Hydrolysis HCl, HBrWater, DichloromethaneReflux2 - 12Simple reagent profile.Harsh conditions (strong acid, heat) may not be compatible with complex molecules, potential for side reactions.[6][7]

Conclusion and Best Practices

The choice of deprotection strategy for (1-amino-2-methylpropyl)boronic acid pinanediol ester is highly dependent on the overall synthetic route and the stability of the substrate.

  • For robust precursors , such as those in the final steps of Bortezomib synthesis, transesterification with isobutylboronic acid is a highly efficient, scalable, and industrially proven method.[9][10][12] Its primary advantage lies in the direct isolation of the final product in high purity via crystallization.

  • For more sensitive substrates or when intermediate purification is challenging, the two-step deprotection via a fluorinated intermediate offers a reliable alternative.[6][13] The ability to isolate and purify the stable trifluoroborate salt can be a significant advantage in achieving high purity of the final compound.

Regardless of the method chosen, careful monitoring of the reaction progress by HPLC is crucial to prevent over-exposure to deprotection reagents and to ensure complete conversion. Proper characterization of the final product by NMR, Mass Spectrometry, and purity analysis is mandatory for any application in drug development.

References

  • CN103897028A - Synthesis method of bortezomib.
  • WO2011098963A1 - Process for the preparation of bortezomib.
  • Sun, J., Perfetti, M. T., & Santos, W. L. (2011). A method for the deprotection of alkylpinacolyl boronate esters. The Journal of organic chemistry, 76(9), 3571–3575. [Link]

  • Inglis, S. R., Woon, E. C., Thompson, A. L., & Schofield, C. J. (2010). Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. The Journal of organic chemistry, 75(2), 468–471. [Link]

  • EP2377868A1 - Synthesis of Bortezomib.
  • Darses, S., & Genet, J. P. (2003). Two Efficient Methods for the Cleavage of Pinanediol Boronate Esters Yielding the Free Boronic Acids. ChemInform, 34(36). [Link]

  • António, J. P. M., Russo, R., & Gois, P. M. P. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society reviews, 48(13), 3513–3536. [Link]

  • EP2627636B1 - PROCESS FOR MAKING BORTEZOMIB AND THE INTERMEDIATES FOR THE PROCESS. Google Patents. [Link]

  • Synthesis of bortezomib. (2014). Journal of Shenyang Pharmaceutical University. [Link]

  • Inglis, S. R., Woon, E. C., Thompson, A. L., & Schofield, C. J. (2010). Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. PubMed. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2016). Introduction, Interconversion and Removal of Boron Protecting Groups. ACS Publications. [Link]

  • Singh, J., & Li, Z. (2013). Synthesis of biologically active boron-containing compounds. Future medicinal chemistry, 5(6), 633–653. [Link]

  • Protecting Groups for Boronic Acids. (2016). Chem-Station. [Link]

  • Yuen, A. K. L., & Hutton, C. A. (2005). Deprotection of Pinacolyl Boronate Esters via Hydrolysis of Intermediate Potassium Trifluoroborates. ResearchGate. [Link]

  • Sun, J. (2010). Synthesis and Application of Boronic Acid Derivatives. VTechWorks. [Link]

  • da Silva, V. F. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4286. [Link]

  • Hinkes, S. P. A., & Klein, C. D. P. (2019). Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids. Organic Letters, 21(9), 3048–3052. [Link]

  • da Silva, V. F. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. [Link]

  • Pennington, T., & Hutton, C. (2004). Deprotection of Pinacolyl Boronate Esters by Transesterification with Polystyrene—Boronic Acid. ResearchGate. [Link]

  • Inglis, S. R., et al. (2009). Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates. ResearchGate. [Link]

Sources

Method

Application Note: Synthesis and Evaluation of (1-Amino-2-methylpropyl)boronic Acid-Derived Metallo-β-Lactamase Inhibitors

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary & Mechanistic Rationale The rapid global dissemination of c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Mechanistic Rationale

The rapid global dissemination of carbapenem-resistant Enterobacteriaceae (CRE) is largely driven by the expression of metallo-β-lactamases (MBLs) such as NDM-1, VIM-2, and IMP-1. Unlike serine-β-lactamases (SBLs), MBLs utilize active-site zinc ions to activate a water molecule for the hydrolytic cleavage of the β-lactam ring, rendering traditional SBL inhibitors (e.g., clavulanic acid, tazobactam) entirely ineffective.

To address this, the field has pivoted toward Boronic Acid Transition State Inhibitors (BATSIs) . Specifically, (1-Amino-2-methylpropyl)boronic acid —often referred to as the boronic acid analogue of valine (BoroVal)—serves as a highly versatile synthetic scaffold[1].

The Pharmacophore Fusion Strategy: The structural genius of utilizing the BoroVal scaffold lies in its dual-action potential:

  • Target Recognition: The isopropyl side chain of the 1-amino-2-methylpropyl moiety mimics the valine/penicillin side chain, providing excellent shape complementarity and van der Waals interactions within the hydrophobic recognition pockets of both MBLs and SBLs.

  • Electrophilic Warhead: The boronic acid acts as a potent Lewis acid. In MBLs, it reacts reversibly with the catalytic hydroxide anion to form a tetrahedral hydroxyboronate adduct. This geometry perfectly mimics the high-energy transition state of β-lactam hydrolysis, allowing the boronate oxygens to coordinate the Zn1 and Zn2 ions[2].

  • Synergistic Chelation: By coupling the α-amine of BoroVal with a metal-chelating group (such as a mercapto-carboxylic acid), researchers create a "pharmacophore fusion" inhibitor. The introduced thiol group aggressively displaces the bridging water molecule or coordinates directly to the zinc ions, exponentially increasing binding affinity[1].

Mechanism A BoroVal-Derived Inhibitor B Serine-β-Lactamases (e.g., KPC-2) A->B Targets C Metallo-β-Lactamases (e.g., NDM-1) A->C Targets D Covalent Adduct with Catalytic Serine B->D Nucleophilic Attack E Tetrahedral Adduct & Zn1/Zn2 Coordination C->E Lewis Acid-Base Rxn F Broad-Spectrum Enzyme Inhibition D->F E->F

Fig 1. Dual-action mechanism of BoroVal-derived inhibitors against SBLs and MBLs.

Synthetic Workflows: Navigating Boronic Acid Chemistry

Working with free α-aminoboronic acids presents significant synthetic challenges. They are highly polar, prone to oxidation, and can undergo self-condensation. Therefore, (1-amino-2-methylpropyl)boronic acid is almost exclusively utilized as its (+)-pinanediol ester . The pinanediol protecting group provides steric bulk that prevents premature reaction of the boronic acid during peptide coupling.

However, pinanediol esters are thermodynamically exceptionally stable. Standard aqueous hydrolysis often requires harsh acidic conditions that degrade the rest of the molecule. To circumvent this, transesterification with phenylboronic acid in a biphasic system is the gold-standard methodology[3]. Phenylboronic acid acts as a competitive diol scavenger; the newly formed phenylboronic acid-pinanediol ester partitions into the organic layer, driving the equilibrium forward via Le Chatelier's principle.

Synthesis S1 (1-Amino-2-methylpropyl) boronic acid pinanediol ester S2 Amide Coupling (EDCI, HOBt, DIPEA) S1->S2 S3 Protected Thiol-Boronate Intermediate S2->S3 + Thiol-acid S4 Transesterification (Phenylboronic acid) S3->S4 S5 Active Dual-Action Inhibitor S4->S5 Deprotection

Fig 2. Synthetic workflow for BoroVal-derived MBL inhibitors using transesterification.

Protocol A: Amide Coupling of the Protected BoroVal Scaffold

Objective: Synthesize the protected precursor by coupling the BoroVal amine with a zinc-chelating carboxylic acid (e.g., (S)-3-(acetylthio)-2-methylpropanoic acid).

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve (R)-(1-amino-2-methylpropyl)boronic acid (+)-pinanediol ester hydrochloride (1.0 equiv) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (0.2 M concentration).

  • Activation: Add the carboxylic acid (1.1 equiv), followed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 equiv) and 1-Hydroxybenzotriazole (HOBt, 1.2 equiv). Causality Note: HOBt is critical here to suppress the racemization of the α-chiral center of the carboxylic acid during activation.

  • Base Addition: Cool the mixture to 0 °C and dropwise add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Workup: Dilute with Ethyl Acetate (EtOAc). Wash sequentially with 1N HCl (to remove unreacted amine/DIPEA), saturated NaHCO₃ (to remove unreacted acid/HOBt), and brine. Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.

Protocol B: Biphasic Deprotection via Transesterification

Objective: Reveal the active boronic acid and free the thiol group without degrading the molecule.

  • Transesterification: Dissolve the protected intermediate (1.0 equiv) in a 1:1 mixture of Diethyl Ether (Et₂O) and 1N aqueous HCl.

  • Scavenger Addition: Add Phenylboronic acid (5.0 equiv). Stir vigorously at room temperature for 12–24 hours[3].

  • Phase Separation: Separate the layers. Wash the aqueous layer with Et₂O (3x) to completely extract the phenylboronic acid-pinanediol byproduct.

  • Deacetylation (If utilizing an acetylthio group): Degas the aqueous layer with argon. Add Hydrazine acetate (2.0 equiv) or adjust to pH 10 with dilute NaOH under strict anaerobic conditions for 2 hours to cleave the thioacetate. Causality Note: Anaerobic conditions are mandatory to prevent the free thiol from rapidly oxidizing into an inactive disulfide dimer.

  • Isolation: Lyophilize the aqueous layer to yield the final (1-amino-2-methylpropyl)boronic acid derivative as a solid salt.

Biological Evaluation & Assay Logic

Validating the potency of synthesized MBL inhibitors requires precise kinetic assays. Because MBLs are metalloenzymes, the buffer composition is the most critical variable.

AssayLogic A Prepare Enzyme (NDM-1 + 50 µM ZnSO4) B Add Inhibitor (BoroVal-Thiol) A->B C Incubate (15 min, 25°C) B->C Establish Equilibrium D Add Reporter Substrate (Nitrocefin/Imipenem) C->D E Kinetic Readout (Absorbance/Fluorescence) D->E Monitor Hydrolysis F Calculate IC50 & Ki E->F

Fig 3. Logical workflow for evaluating MBL inhibitor kinetics and potency.

Protocol C: In Vitro Metallo-β-Lactamase Inhibition Assay
  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 50 µM ZnSO₄, and 0.01% (w/v) Bovine Serum Albumin (BSA). Causality Note: Exogenous ZnSO₄ is required to maintain the enzyme's metallated state. Without it, potent chelators will strip the intrinsic zinc, leading to apo-enzyme formation and artificially inflated apparent potency.

  • Enzyme Incubation: Pre-incubate recombinant NDM-1 or VIM-2 (final concentration ~1 nM) with varying concentrations of the synthesized BoroVal inhibitor in a 96-well microtiter plate for 15 minutes at 25 °C to establish binding equilibrium.

  • Substrate Addition: Initiate the reaction by adding a reporter substrate such as Nitrocefin (for colorimetric readout at 482 nm) or Imipenem (for UV readout at 300 nm).

  • Data Acquisition & Analysis: Monitor the initial velocity ( V0​ ) of hydrolysis using a microplate reader. Calculate the IC₅₀ by fitting the dose-response data to a four-parameter logistic equation. Convert IC₅₀ to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation.

Quantitative SAR Data Summary

The structural evolution of boronic acid inhibitors has yielded compounds with remarkable potency. Below is a summarized comparison of quantitative data for various boronic acid derivatives against key MBLs, demonstrating the efficacy of the pharmacophore fusion and cyclic boronate strategies.

Compound / ScaffoldTarget EnzymeEnzyme ClassPotency (Kᵢ or IC₅₀)Reference
BoroVal-Thiol Derivative NDM-1MBL (B1)Low-μM ( Ki​ )[1]
BoroVal-Thiol Derivative VIM-2MBL (B1)Low-μM ( Ki​ )[1]
Compound 4s (α-Thio Analog) NDM-1MBL (B1)7.4 μM ( Ki​ )[4]
Benzo[b]thiophene-Boronic Acids NDM-1MBL (B1)30–70 μM (IC₅₀)[2]
QPX7728 (Cyclic Boronate) NDM-1 / VIMMBL (B1)Ultra-broad (nM)[4]

Note: While early linear α-aminoboronic acids showed modest low-micromolar activity against MBLs, rigidifying the scaffold into cyclic boronates (e.g., QPX7728) or optimizing the chelating linker distance has pushed potencies into the nanomolar regime, effectively bridging the gap between SBL and MBL inhibition[4].

References

  • Title: Structure-Based Development of (1-(3′-Mercaptopropanamido)methyl)boronic Acid Derived Broad-Spectrum, Dual-Action Inhibitors of Metallo- and Serine-β-lactamases Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery of Cyclic Boronic Acid QPX7728, an Ultrabroad-Spectrum Inhibitor of Serine and Metallo-β-lactamases Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling Source: Molecules (MDPI) URL: [Link]

  • Title: Peptide Boronic Acids (Science of Synthesis) Source: Thieme Connect URL: [Link]

Sources

Application

Application Note: Mixed Anhydride Coupling Procedure for (1-Amino-2-methylpropyl)boronic Acid

Introduction & Scope (1-Amino-2-methylpropyl)boronic acid is a highly valuable chiral building block, most prominently utilized as the pharmacophore in the synthesis of the blockbuster proteasome inhibitor Bortezomib (Ve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

(1-Amino-2-methylpropyl)boronic acid is a highly valuable chiral building block, most prominently utilized as the pharmacophore in the synthesis of the blockbuster proteasome inhibitor Bortezomib (Velcade), which is widely used in the treatment of multiple myeloma and mantle cell lymphoma[1],[2]. The synthesis of such peptidyl boronic acids requires highly efficient and stereoretentive amide bond formation[2].

While various coupling reagents (such as TBTU or HATU) have been explored to suppress racemization during fragment condensation[3], the mixed anhydride method utilizing isobutyl chloroformate (IBCF) remains a benchmark protocol in drug development. This guide details the optimized mixed anhydride coupling procedure, emphasizing the mechanistic causality behind the reaction conditions and providing a self-validating framework for reproducible execution.

Mechanistic Causality & Reaction Design

The mixed anhydride approach relies on the generation of a highly reactive, unsymmetrical anhydride intermediate from an N-protected amino acid (e.g., N-Pyrazine-2-carbonyl-L-phenylalanine) and IBCF[4]. The success of this reaction hinges on two critical mechanistic controls:

  • Regioselectivity via Steric Hindrance: The bulky isobutyl group of the mixed anhydride sterically shields the carbonate carbonyl. Consequently, the incoming nucleophile—the free base of the (1-amino-2-methylpropyl)boronic ester—is directed exclusively to attack the less hindered amino acid carbonyl, forming the desired peptide bond and releasing carbon dioxide and isobutanol as volatile byproducts[4].

  • Stereochemical Integrity via Cryogenics: α -Aminoboronic acids and their peptide precursors are highly susceptible to epimerization. Activation of the carboxylic acid can lead to the formation of an azlactone (oxazolone) intermediate, which readily undergoes base-catalyzed racemization[3]. By strictly maintaining cryogenic temperatures (-20 °C to -15 °C) during the activation phase, the kinetic barrier for azlactone formation is kept sufficiently high, thereby preserving the chiral integrity of the substrate.

  • Boronic Acid Protection: Free boronic acids are prone to degradation, oxidation, and complexation during coupling. It is strictly required to use a protected form—typically the (+)-pinanediol or pinacol ester—which stabilizes the boron atom and facilitates solubility in organic solvents[5].

Materials and Reagents

Reagent / MaterialRoleEquivalentsNotes
N-Protected Amino Acid (e.g., N-Pyz-L-Phe)Carboxylic Acid Component1.00 eqMust be strictly anhydrous.
(1-Amino-2-methylpropyl)boronic acid pinanediol ester trifluoroacetateAmine Component1.00 eqHygroscopic; store under inert gas[5].
Isobutyl Chloroformate (IBCF)Activating Agent1.05 eqUse fresh; degrades upon moisture exposure[4].
N-Methylmorpholine (NMM)Base2.10 eq1.05 eq for activation, 1.05 eq for amine neutralization.
Anhydrous Tetrahydrofuran (THF) or DCMSolvent0.1 - 0.2 MMolecular sieves dried (<50 ppm H2O).

Step-by-Step Experimental Protocol

Phase 1: Activation (Mixed Anhydride Formation)
  • Preparation: Charge a flame-dried, round-bottom flask with the N-protected amino acid (1.0 eq) and anhydrous THF to achieve a 0.15 M solution.

  • Cooling: Purge the flask with Argon and lower the internal temperature to -20 °C using a dry ice/ethylene glycol bath.

  • Base Addition: Add NMM (1.05 eq) dropwise. Stir for 5 minutes.

  • Activation: Dropwise add IBCF (1.05 eq) over 10 minutes, ensuring the internal temperature does not exceed -15 °C.

  • Maturation: Stir the mixture at -20 °C for exactly 20 minutes.

    • Causality: This specific time-temperature window ensures complete conversion to the mixed anhydride while preventing the formation of symmetrical anhydrides or azlactone-driven epimerization[3],[4].

Phase 2: Amine Neutralization
  • In a separate flame-dried flask, dissolve the (1-Amino-2-methylpropyl)boronic acid pinanediol ester salt (1.0 eq) in anhydrous THF (0.5 M).

  • Cool the solution to 0 °C.

  • Add NMM (1.05 eq) dropwise to liberate the free amine.

    • Causality: The boronic ester amine must be neutralized just prior to addition to prevent self-condensation or premature degradation[5].

Phase 3: Coupling Reaction
  • Addition: Transfer the neutralized amine solution dropwise into the mixed anhydride solution via cannula, maintaining the internal temperature of the reaction mixture strictly below -15 °C[4].

  • Propagation: Stir the reaction at -15 °C for 1 hour.

  • Completion: Remove the cooling bath and allow the reaction to gradually warm to room temperature. Stir for an additional 2-4 hours until CO2 evolution ceases.

Phase 4: Workup & Isolation
  • Quenching: Quench the reaction by adding a volume of water equal to 10% of the reaction volume.

  • Extraction: Dilute with Ethyl Acetate (EtOAc).

  • Washing: Wash the organic layer successively with 5% aqueous citric acid (to remove unreacted amines and NMM), saturated aqueous NaHCO3 (to remove unreacted carboxylic acids), and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the crude peptidyl boronic ester[5]. Purify via flash column chromatography (typically Hexanes/EtOAc gradients).

Quality Control & Self-Validating Systems

To ensure trustworthiness and reproducibility, the protocol must be treated as a self-validating system. Implement the following In-Process Controls (IPCs):

  • Activation Validation (Methanol Quench): The mixed anhydride is unstable on silica gel and cannot be directly monitored by standard TLC. To validate activation, withdraw a 10 µL aliquot of the reaction mixture (post-Phase 1) and quench it into 100 µL of anhydrous methanol. Analyze this quenched sample via LC-MS. The quantitative formation of the corresponding methyl ester confirms successful and complete mixed anhydride formation.

  • Monitoring Coupling: Track the consumption of the aminoboronic ester via reverse-phase HPLC with UV detection (monitoring the UV-active N-protected amino acid fragment). Boronic esters often streak on TLC, making HPLC the most reliable self-validating metric.

  • Troubleshooting Epimerization: If diastereomers are observed in the final product (detectable via split signals in 1 H NMR for the pinanediol methyl groups), the activation temperature likely exceeded -10 °C. Ensure strict cryogenic control and verify the quality of the NMM base.

Quantitative Data: Coupling Strategy Comparison

The choice of coupling reagent directly impacts the yield and chiral purity of the synthesized α -aminoboronic acid derivatives. The table below summarizes the quantitative metrics comparing the mixed anhydride method against other common coupling strategies based on peptide synthesis literature[3],[6].

Coupling ReagentBaseOptimal Temp (°C)Typical Yield (%)Epimerization RiskPrimary Byproducts / Notes
IBCF (Mixed Anhydride) NMM -20 to RT 75 - 85% Low (if strictly < -15°C) Isobutanol, CO2 (volatile)
EDC / HOBtDIPEA0 to RT60 - 70%HighUrea derivatives (requires washing)
TBTUDIPEA0 to RT80 - 90%Low to ModerateTetramethylurea (water soluble)
HATUDIPEA-10 to RT85 - 95%LowHOAt (requires basic wash)

Reaction Workflow Visualization

G A N-Protected Amino Acid (e.g., N-Pyz-L-Phe) C Mixed Anhydride Intermediate (Maintained at -20°C) A->C Activation B Isobutyl Chloroformate (IBCF) + N-Methylmorpholine (NMM) B->C F Nucleophilic Coupling (-15°C to RT) C->F D (1-Amino-2-methylpropyl)boronic acid pinanediol ester salt E In Situ Neutralization (Amine Free Base) D->E + NMM / DIPEA E->F G Peptidyl Boronic Ester (Bortezomib Precursor) F->G - CO2, - Isobutanol

Workflow of the mixed anhydride coupling for peptidyl boronic ester synthesis.

References

  • Source: nih.
  • Supporting Information - DOI (Synthesis of bortezomib precursors)
  • N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)
  • Source: tandfonline.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Enantiomeric Excess in (1-Amino-2-methylpropyl)boronic Acid Synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of (1-Amino-2-methylpropyl)boronic acid, the critical chiral pharmacophore of the proteasome inhi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of (1-Amino-2-methylpropyl)boronic acid, the critical chiral pharmacophore of the proteasome inhibitor Bortezomib[1]. Achieving >99% enantiomeric excess (ee) requires absolute control over three critical phases: the Matteson homologation, stereospecific nucleophilic displacement, and downstream peptide coupling[2],[3].

This guide deconstructs the causality behind common stereochemical failures and provides self-validating protocols to ensure synthetic integrity throughout your drug development workflow.

Part 1: The Matteson Homologation (Setting the Stereocenter)

The absolute stereochemistry of the boronic acid is established early in the synthesis via a Matteson homologation, which inserts a CHCl group into the carbon-boron bond of an isobutylboronate ester[1].

Matteson_Homologation A Isobutylboronic Pinanediol Ester C Boron 'Ate' Complex (Tetrahedral) A->C Nucleophilic Attack B LiCHCl2 (Nucleophile) B->C -100°C D 1,2-Metallate Rearrangement C->D ZnCl2 addition Warming E α-Chloroboronic Ester (High d.e.) D->E Chloride Leaves Isobutyl Migration

Mechanism of the ZnCl2-catalyzed Matteson homologation setting the critical stereocenter.

FAQ 1: Why is my diastereomeric ratio (d.r.) dropping during the Matteson homologation step?

A: If your starting chiral auxiliary ((+)-pinanediol) has >99% ee but your product d.r. is low, the failure point is almost always temperature control or Lewis acid integrity .

The Causality: The homologating reagent, (dichloromethyl)lithium (LiCHCl₂), is generated in situ from dichloromethane and n-BuLi or LDA. This species is highly labile. At temperatures above -80 °C, it undergoes an α-elimination of LiCl to form a free carbene[4]. Carbene insertion into the boron-carbon bond is non-selective and completely bypasses the stereocontrol imparted by the pinanediol auxiliary.

Furthermore, the subsequent 1,2-metallate rearrangement requires anhydrous ZnCl₂ to coordinate the leaving chloride and drive the migration[5],[6]. If the ZnCl₂ is wet, it hydrolyzes the delicate boron "ate" complex before the stereospecific migration can occur, leading to racemic byproducts and drastically reduced yields.

Self-Validating Protocol: Highly Diastereoselective Matteson Homologation
  • Preparation: Flame-dry a Schlenk flask under argon. Add anhydrous dichloromethane (3.0 eq) and anhydrous THF. Cool the system to an internal temperature of -100 °C using a liquid nitrogen/ethanol bath.

    • Validation Check: Use an internal RTD temperature probe. Do not proceed until the internal temperature is stable at exactly -100 °C.

  • Deprotonation: Add n-BuLi (1.1 eq) dropwise via syringe pump over 30 minutes. Maintain the internal temperature strictly below -95 °C to prevent carbene formation[4].

  • Ate Complex Formation: Add a solution of the (+)-pinanediol isobutylboronate (1.0 eq) in THF dropwise. Stir for 15 minutes at -100 °C.

  • Rearrangement: Add a freshly prepared, strictly anhydrous solution of ZnCl₂ (1.5 eq) in THF[5],[6].

    • Validation Check: The ZnCl₂ must be fused under high vacuum with a heat gun immediately prior to dissolving in THF. If the solution is cloudy, discard it.

  • Warming: Gradually remove the cooling bath and allow the reaction to warm to -60 °C over 2 hours, then to room temperature. Quench with saturated NH₄Cl.

Part 2: Nucleophilic Amination (Preserving the Stereocenter)

Once the α-chloroboronic ester is formed, the chloride must be displaced by an amine equivalent to form the final α-aminoboronic acid derivative[1].

Amination_Displacement A α-Chloroboronic Ester C SN2 Transition State (Inversion) A->C B LiHMDS (Nucleophile) B->C D α-Silylamino Boronic Ester C->D -LiCl E α-Amino Boronic Ester D->E Desilylation (HCl/MeOH)

Stereospecific SN2 displacement of the α-chloroboronic ester by LiHMDS with inversion.

FAQ 2: The α-chloroboronic ester has high d.r., but the subsequent amination yields a racemized product. What is causing this epimerization?

A: You are likely using excessive base or allowing the reaction to proceed too long after the displacement is complete.

The Causality: The conversion of the α-chloroboronic ester to the α-aminoboronic ester relies on an Sₙ2 displacement using lithium hexamethyldisilazide (LiHMDS)[1]. This step proceeds with clean inversion of stereochemistry. However, the proton on the resulting α-carbon (adjacent to both the boron atom and the newly formed amine) is relatively acidic. If excess LiHMDS is present, or if the reaction is not quenched promptly, the base can deprotonate this α-position. This forms a planar enolate-like boron intermediate that re-protonates non-stereoselectively, causing irreversible epimerization.

Self-Validating Protocol: Stereospecific Amination via LiHMDS
  • Preparation: Dissolve the α-chloroboronic ester (1.0 eq) in anhydrous THF under argon. Cool to -78 °C.

  • Nucleophilic Attack: Add a titrated solution of LiHMDS in THF (1.05 eq, strictly controlled) dropwise[1].

    • Validation Check: Titrate the LiHMDS immediately before use. Do not use old bottles where the concentration may have shifted, as >1.1 eq will cause epimerization.

  • Displacement: Allow the reaction to warm to room temperature and stir for exactly 12 hours.

    • Validation Check: Monitor by GC-MS. Quench the reaction the moment starting material disappears. Prolonged stirring past full conversion invites epimerization.

  • Desilylation: Cool the mixture to -78 °C and add anhydrous HCl in dioxane (3.0 eq) to cleave the silyl groups. Warm to room temperature and concentrate under vacuum to isolate the α-aminoboronic ester hydrochloride salt.

Part 3: Downstream Peptide Coupling (Avoiding Late-Stage Racemization)

FAQ 3: My isolated (1-Amino-2-methylpropyl)boronic acid ester has >99% ee, but my final coupled peptide (Bortezomib) shows significant epimerization. How do I prevent this?

A: The coupling of the α-amino boronic ester to the dipeptide (e.g., N-protected pyrazinyl-phenylalanine) is notorious for late-stage racemization[7]. Standard peptide coupling reagents (like HATU or EDC) can lead to the formation of an oxazolone intermediate at the activated carboxylic acid, but the α-amino boronic ester itself is also highly susceptible to base-catalyzed epimerization during prolonged coupling times.

The Causality & Solution: Utilizing TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) with a strictly controlled stoichiometric amount of DIPEA (N,N-Diisopropylethylamine) at low temperatures (0 °C to ambient) has been empirically proven to suppress this racemization pathway[7]. The less basic nature of DIPEA combined with the rapid kinetics of TBTU prevents the α-proton from being abstracted during the coupling cycle.

Quantitative Impact of Process Deviations on Stereochemical Integrity

Use the following troubleshooting matrix to diagnose the exact source of ee loss in your analytical pipeline:

Process DeviationMechanistic ConsequenceImpact on ee / d.r.Corrective Action
Homologation Temp > -80°C Carbene formation; non-selective insertion-15% to -40% d.r.Maintain internal temp ≤ -95°C during LiCHCl₂ formation.
Wet ZnCl₂ Catalyst Hydrolysis of Boron "Ate" ComplexComplete reaction failureFuse ZnCl₂ under vacuum prior to use; store in glovebox.
>1.1 eq LiHMDS in Amination α-deprotonation of product-5% to -20% eeTitrate LiHMDS; use exact 1.05 eq; quench immediately upon completion.
Unoptimized Peptide Coupling Base-catalyzed epimerization-10% to -30% eeSwitch to TBTU/DIPEA system; monitor pH strictly.

References

  • [2] EP2377868A1 - Synthesis of Bortezomib - Google Patents. Source: google.com. URL:

  • [3] EP2377869B1 - Synthesis of Bortezomib - Google Patents. Source: google.com. URL:

  • [1] Synthesis of biologically active boron-containing compounds - PMC - NIH. Source: nih.gov. URL:

  • [5] BORTEZOMIB, PS 341 - New Drug Approvals. Source: newdrugapprovals.org. URL:

  • [6] [2023] SGHC 360 - :: eLitigation ::. Source: elitigation.sg. URL:

  • [4] Development of a Continuous Flow Process for a Matteson Reaction: From Lab Scale to Full-Scale Production of a Pharmaceutical Intermediate - ACS Publications. Source: acs.org. URL:

  • [7] Borylation of Carbonyl and Imine Groups - Thieme E-Journals. Source: thieme-connect.de. URL:

Sources

Optimization

Technical Support Center: Handling &amp; Formulating Free (1-Amino-2-methylpropyl)boronic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals experiencing rapid degradation, precipitation, or loss of biological activity wh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals experiencing rapid degradation, precipitation, or loss of biological activity when working with free (1-Amino-2-methylpropyl)boronic acid (the valine boronic acid pharmacophore).

Below, you will find an in-depth mechanistic breakdown of its aqueous instability, field-proven troubleshooting FAQs, and a self-validating lyophilization protocol to secure long-term stability.

Part 1: Knowledge Base – The Mechanism of Aqueous Instability

Q: Why does free (1-Amino-2-methylpropyl)boronic acid degrade so rapidly in aqueous buffers? A: Free α-aminoboronic acids are thermodynamically unstable in water due to three competing degradation pathways. The primary mode of failure is 1[1]. In this process, the free amine group coordinates with the electron-deficient boron atom, forming a transient three-membered ring intermediate that forces C-B bond cleavage, yielding inactive isobutylamine and boric acid[1].

Additionally, at high concentrations, monomeric boronic acids spontaneously dehydrate to form cyclic anhydrides known as 2[2]. These trimeric species are highly water-insoluble and will precipitate out of your assay solution. Finally, the electron-deficient boron is highly susceptible to oxidation by dissolved oxygen or reactive oxygen species (ROS).

Pathway A Free (1-Amino-2-methylpropyl) boronic acid B Protodeborylation (C-B Cleavage) A->B Neutral/Alkaline pH C Boroxine Formation (Cyclic Trimer) A->C High Concentration D Oxidation (ROS / O2) A->D Oxidative Stress E Isobutylamine + Boric Acid B->E F Insoluble Boroxine Precipitate C->F G Alcohol / Aldehyde + Boric Acid D->G

Fig 1: Primary degradation pathways of free α-aminoboronic acids in aqueous environments.

Q: How does pH affect this instability? A: Protodeborylation is highly pH-dependent. At neutral to alkaline pH (typical of physiological assays), the amine is unprotonated and highly nucleophilic, accelerating the intramolecular attack on the boron atom[1]. While highly acidic conditions (pH < 3) protonate the amine and temporarily stabilize the molecule, such conditions are incompatible with cell cultures and enzymatic assays.

Part 2: Troubleshooting Guide – Formulation & Stabilization

Q: How can I stabilize the free boronic acid for in vitro assays or long-term storage? A: The industry gold-standard strategy is in situ esterification using polyols (e.g., mannitol) or α-hydroxy acids (e.g., citric acid). By reacting the boronic acid with a diol, you form a stable, cyclic boronate ester. This structural modification satisfies the empty p-orbital of the boron atom, sterically blocking the amine attack and completely preventing boroxine trimerization[2]. Furthermore, polyols like mannitol impart a 3[3], dropping the apparent pKa by up to 3 units, which dramatically increases aqueous solubility at physiological pH.

Q: Does esterification permanently alter the biological activity of the compound? A: No. When a lyophilized mannitol-boronate ester is reconstituted in an aqueous buffer or saline, it rapidly dissolves and establishes a 2[2] with the active, monomeric boronic acid. This ensures the active pharmacophore is fully available to bind its biological target.

Quantitative Comparison of Boronic Acid Stabilization Strategies
Strategy / ExcipientMechanism of StabilizationAqueous SolubilityReversibility in BufferBest Use Case
None (Free Acid) N/AVery Low (~0.5 - 1.0 mg/mL)N/AImmediate use in organic solvents
Mannitol Cyclic boronate ester formationHigh (Up to 10-fold increase)Rapid (Dynamic equilibrium)Clinical formulation, lyophilization, in vivo assays
Pinanediol Pinanediol boronate esterLow (Highly hydrophobic)Very Slow / IrreversibleSynthetic intermediate, structural characterization
Citrate α-hydroxy acid coordinationHighRapidAlternative clinical formulation (e.g., Ixazomib)

Part 3: Experimental Protocols

Protocol: Lyophilization with Mannitol for Long-Term Stability

Causality Check: Free (1-Amino-2-methylpropyl)boronic acid is insoluble in water and degrades rapidly. By using a co-solvent system of tert-butanol (TBA) and water, we ensure complete dissolution of both the hydrophobic boronic acid and the hydrophilic mannitol. During the freeze-drying process, the sublimation of water drives the condensation reaction forward, forcing the in situ formation of the stable mannitol boronate ester[4].

Step 1: Co-Solvent Preparation Prepare a solvent mixture of tert-butanol (TBA) and Water for Injection (WFI). A standard ratio is 20-30% v/v TBA in water. Why: TBA acts as a5[5] and sublimes efficiently during lyophilization without collapsing the final cake structure.

Step 2: API & Excipient Dissolution Add mannitol (typically at a 10:1 mass ratio to the boronic acid) to the solvent and stir until completely dissolved. Subsequently, add the free (1-Amino-2-methylpropyl)boronic acid. Stir at 45±2°C if necessary to achieve a clear solution[2]. Self-Validation: The solution must be completely transparent. Any turbidity indicates incomplete dissolution or the presence of pre-existing boroxine precipitates.

Step 3: Sterile Filtration Pass the solution through a 0.22 µm PTFE or PVDF syringe filter into sterile lyophilization vials.

Step 4: Lyophilization Cycle Freeze the vials at -45°C. Apply a primary drying vacuum and slowly ramp the temperature to 25°C over 24-48 hours. Secondary drying should be performed at4[4] to remove residual TBA and drive the esterification to completion. Why: The thermal energy and vacuum remove the water byproduct of the esterification, shifting the equilibrium entirely to the stable ester form.

Step 5: Reconstitution & Quality Control To validate the batch, reconstitute a test vial with 0.9% sterile NaCl. Self-Validation Criteria: The lyophilized cake should dissolve in under 10 seconds, yielding a clear, colorless solution. The presence of free boronic acid vs. ester can be quantified via 13C NMR (verifying the characteristic low free-boronic acid ratio)[2].

Workflow S1 1. API Dissolution (TBA/Water) S2 2. Mannitol Addition (Esterification) S1->S2 S3 3. Sterile Filtration (0.22 µm) S2->S3 S4 4. Lyophilization (Freeze-Drying) S3->S4 S5 5. Reconstitution (Dynamic Equilibrium) S4->S5

Fig 2: Step-by-step lyophilization workflow for stabilizing boronic acids as mannitol esters.

Sources

Troubleshooting

optimizing storage and handling conditions for (1-Amino-2-methylpropyl)boronic acid

An in-depth technical guide for researchers, scientists, and drug development professionals. Welcome to the technical support center for (1-Amino-2-methylpropyl)boronic acid.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Welcome to the technical support center for (1-Amino-2-methylpropyl)boronic acid. This guide is designed to provide Senior Application Scientist-level insights into the optimal storage, handling, and troubleshooting for this versatile reagent. Our goal is to explain the causality behind experimental choices, ensuring your work is both successful and reproducible.

Part 1: Frequently Asked Questions - Core Concepts

This section addresses fundamental questions regarding the stability and chemical nature of (1-Amino-2-methylpropyl)boronic acid.

Q1: What are the primary degradation pathways for (1-Amino-2-methylpropyl)boronic acid?

A1: The stability of (1-Amino-2-methylpropyl)boronic acid, like other boronic acids, is primarily threatened by two degradation pathways: oxidation and protodeboronation.[1] A third process, while not technically degradation, is the reversible formation of a cyclic trimer anhydride (boroxine), which can impact reaction stoichiometry and efficacy.

  • Oxidation: The carbon-boron bond is susceptible to oxidation, which can cleave the boronic acid moiety to yield boric acid and other byproducts.[1][2] This process is accelerated by exposure to air (oxygen) and certain oxidizing agents.[1]

  • Protodeboronation: This pathway involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[1] It is often catalyzed by acidic or basic conditions and can be exacerbated by the presence of moisture.[1]

  • Trimerization (Boroxine Formation): In non-polar, aprotic solvents or upon dehydration, three molecules of boronic acid can lose three molecules of water to form a stable, six-membered boroxine ring.[3] While this process is reversible with the addition of water, having a significant portion of your material as the boroxine can lead to inaccurate measurements and reduced reactivity in anhydrous reactions.[3]

DegradationPathways cluster_main Degradation & Inactivation of (1-Amino-2-methylpropyl)boronic acid cluster_degradation Irreversible Degradation cluster_equilibrium Reversible Inactivation Start (1-Amino-2-methylpropyl)boronic acid (Monomer) Oxidation Oxidative Deboronation (Boric Acid + Byproducts) Start->Oxidation O₂ / Oxidants Protodeboronation Protodeboronation (Isobutylamine) Start->Protodeboronation H₂O / H⁺ / OH⁻ Boroxine Boroxine (Cyclic Trimer Anhydride) Start->Boroxine -H₂O (Anhydrous Conditions) TroubleshootingWorkflow cluster_workflow Troubleshooting Workflow: Low Reaction Yield Start Problem: Low or Inconsistent Yield CheckPurity Step 1: Verify Starting Material Quality Start->CheckPurity NMR Run ¹H NMR. Is the spectrum clean? Is boroxine present? CheckPurity->NMR Yes CheckConditions Step 2: Examine Reaction Conditions Anhydrous Were anhydrous techniques used? (Dry solvent, inert atmosphere) CheckConditions->Anhydrous Yes CheckPurification Step 3: Analyze Purification/Workup ExtractionpH Did acid/base workup cause degradation? (Protodeboronation) CheckPurification->ExtractionpH Yes NMR->CheckConditions Spectrum is Clean Hydrolyze Pre-treat with 5-10% H₂O in dioxane, then remove solvent in vacuo. NMR->Hydrolyze Boroxine Detected Repurify Re-purify or purchase new material. NMR->Repurify Impurities Detected Hydrolyze->CheckConditions Stoichiometry Is stoichiometry correct? (Adjust for boroxine if present) Anhydrous->Stoichiometry Yes ImplementDry Implement rigorous dry techniques. Anhydrous->ImplementDry No BaseCatalyst Is the base/catalyst compatible with the amino group? Stoichiometry->BaseCatalyst Yes BaseCatalyst->CheckPurification Yes Silica Was silica gel chromatography used? (Boronic acids often stick/degrade) ExtractionpH->Silica Yes UseC18 Use reverse-phase (C18) chromatography or recrystallization. Silica->UseC18 Yes

Caption: A decision tree for troubleshooting low reaction yields.

Problem: My Suzuki-Miyaura (or other cross-coupling) reaction has a low or inconsistent yield.

  • Possible Cause 1: Poor Starting Material Quality. The solid may have degraded during storage or a significant portion may exist as the inactive boroxine trimer. [3]Commercial batches can also have low purity despite specifications. [4] * Recommended Solution: Before every reaction, verify the quality of your boronic acid using the ¹H NMR test described in Protocol 2 below. If significant boroxine is present, pre-treat the material by dissolving it in a solvent like 1,4-dioxane containing 5-10% water, stirring for an hour to hydrolyze the trimer back to the monomer, and then removing the solvent in vacuo immediately before use. [3]If other impurities are present, purification or purchasing a new batch is necessary.

  • Possible Cause 2: Inadequate Anhydrous Conditions. Many cross-coupling reactions are sensitive to water. The presence of water can hydrolyze catalysts and promote protodeboronation of the starting material. [1] * Recommended Solution: Ensure all solvents are freshly distilled or from a sealed bottle over molecular sieves. Dry all glassware thoroughly. Use proper inert atmosphere techniques (glovebox or Schlenk line) throughout the setup and reaction. [5][6]

  • Possible Cause 3: Incompatibility with Reaction Base. The free amino group on your boronic acid can interact with the base used in the reaction. A very strong base could deprotonate the boronic acid and the amine, affecting solubility and reactivity.

    • Recommended Solution: Consider using milder bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and screen conditions carefully. The choice of base can be critical for reactions involving functionalized boronic acids.

Problem: I am having difficulty purifying my product. The boronic acid starting material or a related impurity is co-eluting.

  • Possible Cause 1: Degradation on Silica Gel. Boronic acids are notoriously difficult to purify via standard silica gel chromatography. The acidic nature of silica can cause streaking, poor separation, and on-column degradation (protodeboronation). [4] * Recommended Solution: Avoid silica gel chromatography if possible. Opt for reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol gradient. [4]Alternatively, recrystallization or trituration from a suitable solvent system can be effective for removing impurities. [4]

  • Possible Cause 2: Complicated Acid/Base Extraction. The zwitterionic nature of (1-Amino-2-methylpropyl)boronic acid makes it behave unpredictably during aqueous workups. It may not cleanly partition into either the organic or aqueous phase, leading to recovery issues. [4] * Recommended Solution: If an aqueous workup is necessary, perform it on a small analytical scale first to determine the optimal pH for extraction without causing product loss or degradation. Often, it is better to remove the solvent in vacuo and attempt direct purification of the crude residue.

Part 4: Quality Control & Analysis

Protocol 2: Analytical ¹H NMR Test for Quality Assessment

This is a quick and powerful method to assess the purity of your boronic acid and detect the presence of the boroxine trimer before use. [1][3] Objective: To qualitatively assess the integrity of the (1-Amino-2-methylpropyl)boronic acid starting material.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in an NMR tube. DMSO-d₆ is often preferred as the B-OH protons are sometimes visible as a broad singlet.

  • Acquire Initial Spectrum: Run a standard ¹H NMR spectrum.

    • Interpretation (Monomer): A pure sample of the monomer should show a clean spectrum with the expected signals for the isobutyl and amino groups.

    • Interpretation (Boroxine): The presence of the boroxine trimer will result in a more complex spectrum, often with broadened peaks or multiple sets of signals near the expected monomer peaks. [3]3. (Optional) Water Spike Test: If you suspect boroxine formation, add a single drop (~10-20 µL) of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. [3] * Interpretation: If boroxine was present, the spectrum should simplify significantly, collapsing back to the clean spectrum of the monomer. The broad B-OH signal will also disappear due to deuterium exchange. [3]If other impurity peaks remain, they are likely from degradation (e.g., protodeboronation) or are contaminants from the synthesis.

References

  • Benchchem. (2025). Methyl Boronic Acid: A Technical Guide to Stability and Handling.
  • Chemical Bull.
  • BroadPharm. (2016).
  • Thermo Fisher Scientific. (2025). Safety Data Sheet - (2-Methylpropyl)boronic acid.
  • Royal Society of Chemistry. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.
  • Benchchem. (2025).
  • Scirp.org. (n.d.). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities. [Link]

  • Wikipedia. (n.d.). Boronic acid.
  • Di Donato, M., et al. (2015). An NMR Study of the Bortezomib Degradation under Clinical Use Conditions.
  • St-Gelais, A., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences.
  • Cole-Parmer. (2005). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
  • Sigma-Aldrich. (n.d.).
  • Reddit. (2025). HELP: Purifying boronic acids sucks : r/chemistry.

Sources

Optimization

Technical Support Center: Troubleshooting Pinacol Ester Cleavage of (1-Amino-2-methylpropyl)boronic Acid

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with α -amino boronic acids, specifically focusing on the deprotection of (1-Amino-2-methylpropyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with α -amino boronic acids, specifically focusing on the deprotection of (1-Amino-2-methylpropyl)boronic acid pinacol ester—the critical precursor and pharmacophore for proteasome inhibitors like Bortezomib.

Workflow Overview

Cleaving a pinacol ester from an α -amino boronic acid requires bypassing the high thermodynamic stability of the B-O bonds without compromising the sensitive α -chiral center. Below are the field-proven pathways for achieving this transformation.

G A (1-Amino-2-methylpropyl) boronic acid pinacol ester B Biphasic Transesterification (i-BuB(OH)2, HCl) A->B Acidic Exchange C Fluoride Conversion (KHF2, aq. MeOH) A->C F- Substitution D DEA Complexation (Diethanolamine) A->D Chelation E Free Boronic Acid (Bortezomib Precursor) B->E Phase Separation F Trifluoroborate Salt Intermediate C->F Precipitation G DEA Boronate Intermediate D->G Crystallization F->E TMSCl/H2O Hydrolysis G->E Mild Acid Hydrolysis

Cleavage pathways for α -amino boronic acid pinacol esters.

Troubleshooting Guides & FAQs

Q1: Why does standard aqueous acid/base hydrolysis fail or lead to degradation? A1: Pinacol esters are thermodynamically highly stable due to the favorable O-B-O bite angle and the intense steric shielding provided by the four methyl groups on the pinacol ring. Forcing conditions (e.g., strong aqueous base or prolonged reflux in strong acid) attempt to exploit the empty p-orbital of boron. However, in α -amino boronic acids, this nucleophilic attack promotes C-B bond cleavage (protodeboronation) or triggers enolization-like mechanisms that racemize the α -stereocenter. Therefore, transesterification or intermediate complexation is required to bypass the high activation energy of direct hydrolysis .

Q2: What is the most scalable method for cleaving the pinacol ester without racemizing the α -stereocenter? A2: Biphasic transesterification using an alkyl boronic acid scavenger (such as isobutylboronic acid) in a two-phase system (e.g., hexane/aqueous methanol) under strongly acidic conditions is the industry standard. The causality of its success lies in Le Chatelier's principle: the reaction drives the equilibrium forward by partitioning the liberated pinacol (as a highly lipophilic isobutylboronate ester) into the organic phase. Meanwhile, the highly polar α -amino boronic acid hydrochloride salt remains isolated in the aqueous phase. This physical separation suppresses racemization and creates a self-validating purification system [[1]]([Link]).

Q3: I am getting incomplete cleavage using the NaIO₄/NH₄OAc oxidative method. What is going wrong? A3: The oxidative cleavage method relies on forming a periodate-boronate complex. Incomplete cleavage usually results from poor pH control or steric hindrance. For α -amino boronic acids, the basicity of the free amine can buffer the local pH, preventing optimal periodate coordination. Furthermore, oxidative conditions can sometimes lead to N-oxidation or over-oxidation of the C-B bond. If NaIO₄ fails, switching to the KHF₂ method is highly recommended to preserve the integrity of the molecule [[2]]([Link]).

Q4: How can I isolate the free boronic acid cleanly when it is highly water-soluble? A4: Free α -amino boronic acids are zwitterionic and highly water-soluble, making standard liquid-liquid extraction difficult. A highly reliable approach is to convert the pinacol ester to a potassium trifluoroborate salt using KHF₂. The resulting R−BF3​K salt precipitates out of aqueous methanol, providing a built-in purification step. The trifluoroborate can then be cleanly hydrolyzed to the free boronic acid using TMSCl and water, which generates HCl and hexamethyldisiloxane (HMDSO) as easily volatile byproducts .

Method Comparison Data

The following table summarizes the quantitative and qualitative metrics of the primary cleavage methodologies to help you select the optimal route for your scale and purity requirements.

Cleavage MethodReagentsYield RangeRacemization RiskScalabilityPrimary Byproduct
Biphasic Transesterification i-BuB(OH)₂, HCl, Hexane/MeOH75–90%LowHighi-Bu-Pinacol ester
Fluoride Conversion KHF₂, then TMSCl/H₂O70–85%LowMediumKHF₂ salts, HMDSO
DEA Complexation Diethanolamine, THF65–80%LowMediumDEA hydrochloride
Oxidative Cleavage NaIO₄, NH₄OAc40–60%MediumLowIodate salts

Experimental Protocols

Protocol A: Biphasic Transesterification (Isobutylboronic Acid Method)

This method is ideal for scale-up and prevents racemization through phase-partitioning.

  • Reagent Mixing: Dissolve (1-Amino-2-methylpropyl)boronic acid pinacol ester (1.0 eq) and isobutylboronic acid (3.0 eq) in a mixture of methanol and hexane (1:1 v/v, 10 mL/mmol).

  • Acidification: Add 1N aqueous HCl (2.0 eq) dropwise at room temperature while stirring vigorously.

  • Biphasic Exchange: Stir the biphasic mixture for 12–16 hours. Causality Note: High-shear mixing is critical here. It maximizes the surface area between the phases, allowing the isobutylboronate ester byproduct to continuously partition into the hexane layer, driving the reaction to completion.

  • Phase Separation: Transfer to a separatory funnel and separate the layers. Wash the aqueous methanol layer with additional hexane (2 × 5 mL/mmol) to ensure the complete removal of the pinacol byproduct.

  • Isolation: Concentrate the aqueous layer under reduced pressure. Critical Step: Keep the water bath temperature <35°C to prevent thermal degradation or oligomerization into boroxines. The product is isolated as the free α -amino boronic acid hydrochloride salt.

Protocol B: Fluoride Conversion to Trifluoroborate Salt

This method is ideal when high purity is required and liquid-liquid extraction is failing.

  • Salt Formation: Dissolve the pinacol ester (1.0 eq) in methanol (5 mL/mmol).

  • Fluorination: Add a saturated aqueous solution of KHF₂ (4.5 eq) dropwise at 0°C.

  • Precipitation: Stir the suspension at room temperature for 3 hours. Causality Note: A white precipitate of the potassium trifluoroborate salt will form. Because this salt is insoluble in the organic matrix, it provides a self-validating purification step that leaves unreacted starting materials in solution.

  • Filtration: Filter the precipitate, wash with cold methanol, and dry thoroughly under high vacuum.

  • Hydrolysis: To obtain the free boronic acid, suspend the trifluoroborate salt in acetonitrile (5 mL/mmol). Add TMSCl (3.0 eq) and water (3.0 eq), and stir for 2 hours. Causality Note: TMSCl reacts with water to generate anhydrous HCl in situ, which drives the hydrolysis of the trifluoroborate without the need for harsh, bulk aqueous acids.

  • Final Isolation: Concentrate the mixture and triturate the residue with diethyl ether to isolate the pure boronic acid.

References

  • Inglis, S. R., Woon, E. C. Y., Thompson, A. L., & Schofield, C. J. (2010). Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates. The Journal of Organic Chemistry. URL:[Link]

  • Ivanov, A. S., Zhalnina, A. A., & Shishkov, S. V. (2009). A convergent approach to synthesis of bortezomib: the use of TBTU suppresses racemization in the fragment condensation. Tetrahedron. URL:[Link]

  • He, D., et al. (2020). Structure-Based Development of (1-(3′-Mercaptopropanamido)methyl)boronic Acid Derived Broad-Spectrum, Dual-Action Inhibitors of Metallo- and Serine-β-lactamases. Journal of Medicinal Chemistry. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization Optimization for (1-Amino-2-methylpropyl)boronic Acid Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with process chemists and drug development professionals struggling with the isolation of alpha-aminoboronic acid derivativ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with process chemists and drug development professionals struggling with the isolation of alpha-aminoboronic acid derivatives. (1-Amino-2-methylpropyl)boronic acid hydrochloride (also known as Valine boronic acid HCl) is a highly polar, zwitterionic intermediate critical to the synthesis of proteasome inhibitors.

Its crystallization is notoriously challenging. The molecule is prone to "oiling out" (liquid-liquid phase separation) and exhibits extreme sensitivity to moisture, which dictates its thermodynamic equilibrium with its cyclic anhydride form. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you achieve high-yield, high-purity crystallization.

Crystallization Workflow & Troubleshooting Logic

To systematically resolve isolation issues, follow the decision tree below. It maps the standard anti-solvent crystallization workflow against the three most common failure modes: oiling out, low yield, and boroxine formation.

CrystallizationTroubleshooting Crude Crude (1-Amino-2-methylpropyl) boronic acid HCl Dissolution Dissolution in Primary Solvent (e.g., Methanol / Chloroform) Crude->Dissolution Filtration Hot Polish Filtration (Remove insolubles) Dissolution->Filtration Cooling Controlled Cooling & Anti-solvent Dosing Filtration->Cooling OilingOut Issue: Oiling Out (Liquid-Liquid Separation) Cooling->OilingOut If supersaturation is too high LowYield Issue: Low Yield (< 60%) Cooling->LowYield If solubility remains high Boroxine Issue: Boroxine Impurity (Dehydration) Cooling->Boroxine If prolonged heating or too dry PureCrystals High-Yield, Pure Crystals Cooling->PureCrystals Optimal Conditions FixOil Intervention: Add Seed Crystals & Reduce Cooling Rate OilingOut->FixOil FixYield Intervention: Increase Anti-solvent (MTBE/Heptane) & Cool to 0°C LowYield->FixYield FixBoroxine Intervention: Optimize Moisture (Avoid extreme anhydrous conditions) Boroxine->FixBoroxine FixOil->PureCrystals FixYield->PureCrystals FixBoroxine->PureCrystals

Crystallization workflow and troubleshooting decision tree for alpha-aminoboronic acid derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my product "oil out" instead of forming solid crystals during cooling?

Mechanistic Cause: Oiling out occurs when the supersaturation level of the solution exceeds the metastable zone limit before solid-phase nucleation can happen. Instead of crystallizing, the solute separates as a dense, solute-rich liquid phase. Alpha-aminoboronic acids are highly susceptible to this due to their flexible alkyl side chains and complex hydrogen-bonding networks. Corrective Action:

  • Solvent Switching: A proven, authoritative procedure for α-aminoboronate hydrochlorides is to dissolve the crude salt in chloroform, filter out insolubles, concentrate the filtrate to an oil, and then dissolve this oil in hot ethyl acetate to induce crystallization (1[1]).

  • Seeding: Introduce 1-2% (w/w) pure seed crystals at a temperature just below the saturation point to bypass the metastable zone and force solid-phase nucleation.

Q2: How can I maximize the crystallization yield without thermal degradation?

Mechanistic Cause: Prolonged heating during dissolution can trigger degradation or racemization at the alpha-carbon. Corrective Action:

  • Anti-Solvent Dosing: Utilize a binary solvent system. Dissolve the compound in a polar solvent (e.g., methanol) and dose an anti-solvent (e.g., MTBE or heptane). Patent literature emphasizes that adding the anti-solvent gradually over a period of 5 minutes to 1 hour prevents premature precipitation and traps impurities (2[2]).

  • Pre-heating Apparatus: Pre-heat filtration apparatuses to avoid premature crystallization on the filter matrix during hot polish filtration[2].

Q3: My analytical data (NMR/HPLC) shows a high concentration of cyclic anhydride (boroxine). How do I prevent this?

Mechanistic Cause: Boronic acids exist in a thermodynamic equilibrium with their dehydrated trimeric form, known as a boroxine (3[3]). Rigorously anhydrous conditions or excessive thermal drying shifts the equilibrium toward the boroxine anhydride. Corrective Action:

  • Moisture Control: Do not use ultra-dry solvents. Maintaining a trace amount of water (0.1–0.5% v/v) in the crystallization matrix stabilizes the monomeric boronic acid.

  • Gentle Drying: Dry the final crystals under a gentle vacuum at ambient temperature (≤ 30 °C).

Quantitative Data: Solvent System Comparison

Selecting the right binary solvent system is the most critical variable in your workflow. The table below summarizes empirical data for optimizing yield and purity while suppressing boroxine formation.

Primary SolventAnti-SolventRatio (v/v)Temp ProfileYield (%)Purity (HPLC %)Boroxine Content (%)
ChloroformEthyl Acetate1:350°C to 5°C7898.5< 1.0
MethanolMTBE1:540°C to 0°C8899.2< 0.5
EthanolHeptane1:445°C to -5°C8298.8< 0.8
Ethyl AcetateHexane1:260°C to 10°C65 (Oils)95.03.5

Standard Operating Procedure (SOP): High-Yield Anti-Solvent Crystallization

This protocol is designed as a self-validating system : each step contains a physical checkpoint to ensure the thermodynamic and kinetic parameters are correct before proceeding.

Objective: Achieve >85% yield of (1-Amino-2-methylpropyl)boronic acid HCl with <1% boroxine impurity.

  • Dissolution: Suspend 10.0 g of crude (1-Amino-2-methylpropyl)boronic acid HCl in 20 mL of Methanol. Warm gently to 40 °C under overhead agitation (250 rpm) until complete dissolution is achieved.

  • Polish Filtration: Perform a hot filtration through a pre-heated 0.45 µm PTFE filter to remove insoluble particulates[2]. Self-Validation: The filtrate must be perfectly clear; any turbidity indicates premature precipitation.

  • Anti-Solvent Dosing: Transfer the filtrate to a temperature-controlled crystallizer. Over a period of 60 minutes, slowly dose 100 mL of Methyl tert-butyl ether (MTBE) using a syringe pump[2].

  • Nucleation (Seeding): After exactly 20 mL of MTBE has been added, introduce 100 mg of pure seed crystals. Self-Validation: The solution should turn slightly opaque and maintain a suspension, confirming solid-phase nucleation without liquid-liquid phase separation (oiling out).

  • Cooling Profile: Once all MTBE is added, cool the suspension linearly from 40 °C to 0 °C over 2 hours.

  • Isolation: Filter the resulting white crystalline solid under suction. Wash the filter cake with 15 mL of cold MTBE (0 °C).

  • Drying: Dry the crystals in a vacuum oven at 25 °C for 12 hours. Self-Validation: Low-temperature drying prevents the shift to the trimeric boroxine form, ensuring the final product remains a free monomeric boronic acid[3].

References

  • Thieme-Connect. "15.1.7 Peptide Boronic Acids." Science of Synthesis.
  • New Drug Approvals. "BORTEZOMIB, PS 341.
  • Google Patents. "US20100226597A1 - Bortezomib and process for producing same.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for the Enantiomeric Purity of (1-Amino-2-methylpropyl)boronic acid

This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the validation of enantiomeric purity of (1-Amino-2-methylpropyl)boronic acid, a crucial building block...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the validation of enantiomeric purity of (1-Amino-2-methylpropyl)boronic acid, a crucial building block in modern pharmaceuticals. The objective is to equip researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to select and implement a robust, accurate, and reliable analytical method. The validation protocols are designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

The enantiomeric purity of drug substances is a critical quality attribute, as different enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. Consequently, regulatory agencies demand rigorous analytical methods to quantify the enantiomeric excess of any chiral active pharmaceutical ingredient (API) or intermediate. (1-Amino-2-methylpropyl)boronic acid, a valine analog, presents a unique analytical challenge due to its polar nature and lack of a strong UV chromophore.

This guide will compare two scientifically sound approaches:

  • Method A: Direct Chiral HPLC. This method employs a chiral stationary phase (CSP) to directly resolve the enantiomers.

  • Method B: Indirect Chiral HPLC via Pre-Column Derivatization. This method involves reacting the analyte with a chiral derivatizing agent to form diastereomers, which are then separated on a conventional achiral column.

The Rationale Behind Method Selection

The choice between a direct and an indirect chiral HPLC method is a critical decision in analytical development, driven by factors such as sample matrix, analyte concentration, available instrumentation, and the desired level of sensitivity and resolution.

Method A (Direct Approach) is often preferred for its simplicity and reduced sample preparation time. The success of this method hinges on the selection of an appropriate Chiral Stationary Phase (CSP) that can provide sufficient stereoselectivity for the target analyte.[4] Macrocyclic glycopeptide-based CSPs, for instance, have demonstrated broad applicability for the separation of amino acids and their derivatives.[5][6]

Method B (Indirect Approach) offers an alternative when direct methods fail to provide adequate resolution or when enhanced detection sensitivity is required.[7] By introducing a chromophore or fluorophore through derivatization, this method can significantly improve the limit of detection (LOD) and limit of quantitation (LOQ). The formation of diastereomers, which have different physicochemical properties, allows for their separation on less expensive and more common achiral columns.[8]

Experimental Design and Protocols

Method A: Direct Chiral HPLC

This method focuses on the direct separation of the (R)- and (S)-enantiomers of (1-Amino-2-methylpropyl)boronic acid on a chiral stationary phase.

Chromatographic Conditions:

ParameterCondition
Column CHIROBIOTIC™ T (Teicoplanin-based CSP), 250 x 4.6 mm, 5 µm
Mobile Phase 0.1% Formic Acid in Water/Methanol (80:20, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 210 nm
Injection Volume 10 µL

Rationale for Parameter Selection:

  • Column: The CHIROBIOTIC™ T column is selected based on its proven success in separating underivatized amino acids.[9] The teicoplanin macrocyclic glycopeptide structure provides multiple chiral recognition sites, increasing the likelihood of achieving enantioseparation.

  • Mobile Phase: A polar ionic mobile phase is chosen to facilitate the interaction of the polar analyte with the CSP. Formic acid is added to control the ionization state of the amino and boronic acid groups, which is critical for achieving reproducible retention and selectivity.

  • Detection: Detection at a low UV wavelength (210 nm) is necessary due to the lack of a strong chromophore in the analyte.

Method B: Indirect Chiral HPLC via Pre-Column Derivatization

This method involves the derivatization of the primary amine of (1-Amino-2-methylpropyl)boronic acid with Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) to form diastereomers.[7]

Derivatization Protocol:

  • To 100 µL of a 1 mg/mL solution of (1-Amino-2-methylpropyl)boronic acid in 50 mM sodium bicarbonate buffer (pH 9.0), add 200 µL of a 10 mg/mL solution of Marfey's Reagent in acetone.

  • Vortex the mixture and incubate at 40°C for 1 hour.

  • Cool the reaction mixture to room temperature and neutralize by adding 50 µL of 1 M HCl.

  • Dilute the mixture to the desired concentration with the mobile phase before injection.

Chromatographic Conditions:

ParameterCondition
Column C18 Reversed-Phase Column, 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA), Gradient
Gradient 30% to 70% Acetonitrile over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 340 nm
Injection Volume 20 µL

Rationale for Parameter Selection:

  • Derivatization Reagent: Marfey's Reagent is a well-established chiral derivatizing agent for primary and secondary amines.[7] The resulting diastereomers are typically well-resolved on reversed-phase columns. The dinitrophenyl group provides a strong UV chromophore, allowing for sensitive detection at 340 nm.

  • Column: A standard C18 column is sufficient for the separation of the formed diastereomers.

  • Mobile Phase: A gradient elution is employed to ensure adequate separation of the diastereomers and any potential by-products from the derivatization reaction. TFA is used as an ion-pairing agent to improve peak shape.

Method Validation Protocol (Based on ICH Q2(R1))[3][10]

A comprehensive validation was performed for both methods to demonstrate their suitability for the intended purpose: the quantitation of the minor enantiomer in the presence of the major enantiomer.

Caption: Workflow for HPLC Method Validation.

The following validation characteristics were evaluated:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • System Suitability: To ensure that the chromatographic system is suitable for the intended analysis.

Comparative Performance Data

The following tables summarize the hypothetical, yet realistic, validation results for both methods.

Table 1: System Suitability and Specificity

ParameterMethod A (Direct)Method B (Indirect)Acceptance Criteria
Resolution (Rs) > 2.0> 2.5Rs > 2.0
Tailing Factor (T) 1.11.2T ≤ 2.0
Theoretical Plates (N) > 3000> 4000N > 2000
Specificity No interference at the retention time of the minor enantiomerNo interference from derivatization reagents or by-productsPeak purity > 0.99

Table 2: Linearity, Range, LOD, and LOQ

ParameterMethod A (Direct)Method B (Indirect)Acceptance Criteria
Range (% of target conc.) 0.05% - 1.0%0.01% - 1.0%Appropriate for impurity
Correlation Coefficient (r²) 0.99920.9998r² ≥ 0.999
LOD (% of target conc.) 0.015%0.003%Reportable
LOQ (% of target conc.) 0.05%0.01%Reportable

Table 3: Accuracy and Precision

ParameterLevelMethod A (Direct)Method B (Indirect)Acceptance Criteria
Accuracy (% Recovery) LOQ98.5%101.2%80.0% - 120.0%
100%100.8%99.5%90.0% - 110.0%
150%101.2%100.3%90.0% - 110.0%
Precision (RSD%)
- RepeatabilityLOQ4.5%2.8%≤ 10%
100%1.2%0.8%≤ 5%
- Intermediate PrecisionLOQ5.8%3.5%≤ 15%
100%1.8%1.1%≤ 10%

Table 4: Robustness

Parameter VariedMethod A (Direct)Method B (Indirect)Acceptance Criteria
Flow Rate (±10%) Resolution > 1.8Resolution > 2.2System suitability passes
Column Temp (±2°C) Resolution > 1.9Resolution > 2.4System suitability passes
Mobile Phase pH (±0.2) Significant impact on retention and resolutionMinor impact on retentionSystem suitability passes

In-Depth Analysis and Comparison

Method_Comparison cluster_method_a Method A: Direct Chiral HPLC cluster_method_b Method B: Indirect (Derivatization) A_Pros Pros: - Simple & Fast - No Derivatization - Fewer Sample Prep Steps A_App Application: Routine QC, High-throughput screening A_Pros->A_App A_Cons Cons: - Lower Sensitivity (Higher LOQ) - CSP can be expensive - Sensitive to mobile phase pH A_Cons->A_App B_Pros Pros: - High Sensitivity (Low LOQ) - Uses standard C18 column - More Robust B_App Application: Trace-level impurity analysis, Reference standard characterization B_Pros->B_App B_Cons Cons: - Complex Sample Prep - Derivatization can be incomplete - Potential for by-products B_Cons->B_App Topic (1-Amino-2-methylpropyl)boronic acid Enantiomeric Purity cluster_method_a cluster_method_a Topic->cluster_method_a cluster_method_b cluster_method_b Topic->cluster_method_b

Caption: Comparison of Direct vs. Indirect HPLC Methods.

Method A (Direct) demonstrates sufficient performance for routine quality control where the expected level of the undesired enantiomer is around the 0.05% level or higher. Its primary advantages are speed and simplicity. However, the method is more susceptible to variations in mobile phase pH, which can significantly alter the ionization state of the analyte and thus its interaction with the CSP. The higher LOQ may also be a limitation for applications requiring trace-level analysis.

Method B (Indirect) is demonstrably superior in terms of sensitivity, with a significantly lower LOD and LOQ. This makes it the method of choice for accurately quantifying very low levels of the enantiomeric impurity, which is often a requirement for drug registration. The derivatization step, while adding complexity and time to the sample preparation, results in a more robust chromatographic method that is less affected by minor changes in operating parameters. The enhanced sensitivity is a direct result of the strong chromophore introduced by Marfey's reagent.[10]

Conclusion and Recommendations

Both the direct and indirect HPLC methods, when properly validated, can be considered suitable for the determination of the enantiomeric purity of (1-Amino-2-methylpropyl)boronic acid. The choice of method should be guided by the specific application and its requirements.

  • For routine quality control and in-process controls where speed is critical and the impurity levels are not expected to be at trace levels, Method A offers a pragmatic and efficient solution.

  • For final product release, stability studies, and reference standard characterization , where high sensitivity and accuracy are paramount, Method B is the recommended approach. Its superior LOQ ensures compliance with stringent regulatory limits for enantiomeric impurities.

Ultimately, the data presented in this guide underscores the importance of a thorough method validation to understand the capabilities and limitations of any analytical procedure. By following the principles outlined by the ICH, scientists can ensure the generation of reliable and defensible data, a cornerstone of drug development and manufacturing.

References

  • Journal of Chromatographic Science. HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Oxford Academic. [Link]

  • ACS Publications. Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds. The Journal of Organic Chemistry. [Link]

  • PubMed. Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • LCGC International. Improved Chiral Separations for Enantiopure D- and L-Amino Acids. [Link]

  • YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ICH. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • European Medicines Agency. Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. Chiral discrimination of primary amines by HPLC after labeling with a chiral derivatization reagent, trans-2-(2,3-anthracenedicarboximido)-cyclohexanecarbonyl chloride | Request PDF. [Link]

  • Acta Naturae. Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. [Link]

  • ACS Publications. Enantioselective Synthesis of β-Aminoboronic Acids via Borylalkylation of Enamides. The Journal of the American Chemical Society. [Link]

  • PMC. Enantioselective Synthesis of α-Aminoboronic Acid Derivatives via Copper-Catalyzed N-Alkylation. [Link]

  • ACS Publications. Enantioselective Synthesis of α-Aminoboronic Acid Derivatives via Copper-Catalyzed N-Alkylation. The Journal of the American Chemical Society. [Link]

  • ResearchGate. Boronic Acids as Versatile Aryl Sources for the Highly Enantioselective Synthesis of Chiral Diarylmethanols on Multigram Scale | Request PDF. [Link]

  • ChemRxiv. Copper-Catalyzed Enantioselective Synthesis of α-Aminoboronic Acid Derivatives. [Link]

  • Česká a slovenská farmacie. HPLC separation of enantiomers using chiral stationary phases. [Link]

  • Waters. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • MDPI. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]

  • Utrecht University. Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. [Link]

Sources

Comparative

Comparative Guide: (1-Amino-2-methylpropyl)boronic Acid Free Base vs. TFA Salt in Peptidomimetic Synthesis

As a Senior Application Scientist in peptidomimetic drug development, I frequently encounter challenges related to the stability and reactivity of α -aminoboronic acids. (1-Amino-2-methylpropyl)boronic acid—often referre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in peptidomimetic drug development, I frequently encounter challenges related to the stability and reactivity of α -aminoboronic acids. (1-Amino-2-methylpropyl)boronic acid—often referred to as boroVal—is the critical pharmacophore intermediate in the synthesis of proteasome inhibitors like Bortezomib.

This guide provides an objective, data-driven comparison between the free base and the trifluoroacetic acid (TFA) salt forms of this molecule. By understanding the mechanistic causality behind their behaviors, researchers can optimize their synthetic workflows, maximize yields, and ensure the structural integrity of their final active pharmaceutical ingredients (APIs).

Mechanistic Causality: The Stability Paradigm

The fundamental challenge in handling α -aminoboronic acids lies in their electronic structure. The boron atom possesses an empty p-orbital, making it highly electrophilic, while the adjacent free α -amine contains a nucleophilic lone pair.

The Free Base: Autocatalytic Degradation

In the free base form, the proximity of the amine's lone pair to the electron-deficient boron leads to intra- and intermolecular coordination. This interaction catalyzes several degradation pathways, most notably protodeboronation (the cleavage of the C–B bond) and rapid oxidation (1[1]). Furthermore, free boronic acids spontaneously dehydrate to form cyclic trimers known as boroxines, complicating stoichiometry during peptide coupling.

The TFA Salt: Electrostatic Stabilization

Converting the amine into a Trifluoroacetic Acid (TFA) salt protonates the amine ( NH3+​ ), effectively sequestering the lone pair. Without the available lone pair, the nucleophilic attack on the boron atom is blocked, shutting down the autocatalytic degradation pathways (2[2]). The bulky, electron-withdrawing trifluoroacetate counterion also promotes the formation of a stable, amorphous or crystalline white solid that is highly soluble in polar aprotic solvents used in peptide synthesis.

Mechanism cluster_free Free Base (Degradation) cluster_salt TFA Salt (Stabilization) A Free Amine (Lone Pair Active) B N-B Coordination & Autocatalysis A->B C Protodeboronation & Boroxine Formation B->C D Protonated Amine (TFA Counterion) E Lone Pair Blocked (No Coordination) D->E F Stable Amorphous/ Crystalline Solid E->F

Mechanistic pathways comparing free base degradation vs. TFA salt stabilization.

Quantitative Performance Comparison

To objectively evaluate which form to utilize in a synthetic campaign, consider the following empirical data summarizing their physicochemical properties and synthetic utility.

Property / MetricFree BaseTFA SaltAnalytical Impact
Shelf-Life (at 4°C) < 24 hours (highly unstable)> 12 months (stable)TFA salt eliminates the need for immediate, same-day use.
Physical State Oily residue / unstable solidWhite amorphous or crystalline solidTFA salt allows for precise gravimetric weighing.
Solubility Poor in ethers, moderate in waterHigh in DMF, DMAc, MeOH, and WaterTFA salt is ideal for standard solid/solution-phase peptide coupling.
Coupling Yield ~15 - 30% (due to degradation)> 85% (with in situ neutralization)TFA salt prevents premature protodeboronation during activation.
Boroxine Formation High (spontaneous trimerization)NegligibleTFA salt ensures predictable 1:1 stoichiometry.

Experimental Workflows & Self-Validating Protocols

To leverage the stability of the TFA salt while successfully executing a peptide coupling, the experimental design must account for the thermodynamic drivers of the reaction. Below are two self-validating protocols standard in the synthesis of Bortezomib intermediates.

Protocol A: Isolation of the TFA Salt via Biphasic Transesterification

Often, the boronic acid is protected as a pinanediol or pinacol ester during upstream synthesis. Removing this protecting group requires transesterification.

Causality & Self-Validation: We utilize a biphasic system (Water/Ether) with an excess of phenylboronic acid. The free boroVal TFA salt is highly soluble in water, while the newly formed phenylboronate ester partitions exclusively into the ether layer. This phase separation acts as a thermodynamic sink, continuously driving the equilibrium forward until >99% conversion is achieved (3[3]).

Step-by-Step Methodology:

  • Dissolve 1.0 eq of boroVal pinacol ester TFA salt and 5.0 eq of phenylboronic acid in a 1:1 mixture of H2​O and Diethyl Ether ( Et2​O ).

  • Stir the biphasic mixture vigorously at room temperature for 3 hours.

  • Validation Check: Spot the organic layer on a TLC plate (UV active). The appearance of the phenylboronate ester confirms the exchange is occurring.

  • Separate the phases. Wash the aqueous phase twice with fresh Et2​O to remove any residual phenylboronic acid.

  • Lyophilize the aqueous phase to yield the pure (1-Amino-2-methylpropyl)boronic acid TFA salt as a white powder.

Protocol B: In Situ Neutralization and Peptide Coupling

To couple the TFA salt to an N-protected amino acid (e.g., Boc-Phe-OH) without exposing the unstable free base, we employ in situ neutralization.

Causality & Self-Validation: By mixing the TFA salt, the protected amino acid, and the coupling agent (e.g., HATU) before adding the base, we ensure the carboxylic acid is fully activated. When the base (DIPEA) is added dropwise at 0°C, the amine is neutralized and immediately captured by the activated ester. The transient free base is consumed faster than it can degrade (4[4]).

Step-by-Step Methodology:

  • Charge a dry flask with boroVal TFA salt (1.0 eq), N-protected amino acid (1.05 eq), and HATU (1.1 eq).

  • Suspend the solids in anhydrous DMF (or DCM) and cool the system to 0°C under an inert Argon atmosphere.

  • Critical Step: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise over 15 minutes. The low temperature suppresses the kinetics of boroxine formation.

  • Stir at 0°C for 1 hour, then allow to warm to room temperature.

  • Validation Check: Perform LC-MS analysis. The disappearance of the boroVal TFA mass peak and the emergence of the coupled product mass confirms successful in situ trapping.

Workflow A 1. Weigh boroVal TFA Salt & N-protected Amino Acid B 2. Dissolve in Anhydrous DMF/DCM at 0°C A->B C 3. Add Coupling Agent (e.g., HATU or EDC/HOBt) B->C D 4. Dropwise Addition of DIPEA (In Situ Neutralization) C->D E 5. Rapid Peptide Bond Formation (Avoids Free Base Degradation) D->E

Step-by-step workflow for the in situ neutralization and peptide coupling of the TFA salt.

References

  • Houben-Weyl Methods of Organic Chemistry: Synthesis of Peptides and Peptidomimetics. "Peptide Boronic Acids and Transesterification Protocols." Available at: 3

  • Chemical Society Reviews (RSC): Synthesis of α -aminoboronic acids. "Mechanisms of Protodeboronation and Stability." Available at: 1

  • US Patent 20100226597A1: Bortezomib and process for producing same. "Utilization of the Trifluoroacetic Acid Salt in Synthesis." Available at: 2

  • World Intellectual Property Organization (WO2011098963A1): Process for the preparation of bortezomib. "In Situ Neutralization and Peptide Coupling." Available at: 4

Sources

Validation

A Comparative Guide to the NMR Characterization of (1-Amino-2-methylpropyl)boronic acid and L-Valine

Introduction: From Amino Acid to Boronic Acid Analog In the landscape of drug discovery and chemical biology, the strategic replacement of key functional groups can profoundly alter a molecule's biological activity. A cl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: From Amino Acid to Boronic Acid Analog

In the landscape of drug discovery and chemical biology, the strategic replacement of key functional groups can profoundly alter a molecule's biological activity. A classic example of this is the substitution of a carboxylic acid with a boronic acid. This guide provides an in-depth nuclear magnetic resonance (NMR) characterization of the natural amino acid L-valine and its potent structural analog, (1-Amino-2-methylpropyl)boronic acid.

L-valine is a fundamental proteinogenic amino acid, featuring a central carbon (the α-carbon) bonded to an amino group, a carboxylic acid group, a hydrogen atom, and an isopropyl side chain. Its boronic acid counterpart, often used as a building block for protease inhibitors like the multiple myeloma drug Bortezomib, replaces the carboxylic acid with a boronic acid moiety (-B(OH)₂). This seemingly simple change introduces a unique electrophilic boron center capable of forming reversible covalent bonds with nucleophiles, such as the catalytic serine or threonine residues in proteasomes.

Understanding the distinct NMR signatures of these two molecules is paramount for researchers in synthesis, quality control, and mechanistic studies. This guide explains the causality behind their spectral differences, provides field-proven protocols for their analysis, and offers a direct comparison of their key NMR parameters.

Pillar 1: Theoretical NMR Fingerprints - A Predictive Analysis

The structural divergence between the carboxyl and boronyl groups dictates significant, predictable differences in the NMR spectra.

L-Valine: The Archetype
  • ¹H NMR Spectrum: The proton spectrum of valine is well-defined. The α-proton (Hα) is adjacent to two electron-withdrawing groups (–NH₃⁺ and –COO⁻ in its zwitterionic form), causing it to resonate downfield, typically around 3.6 ppm in D₂O.[1] It appears as a doublet due to coupling with the single β-proton (Hβ). The Hβ, a methine proton, is coupled to both Hα and the six protons of the two methyl groups, resulting in a complex multiplet (often appearing as a septet of doublets or simply a multiplet) around 2.2-2.3 ppm.[1][2] The isopropyl group contains two methyl groups which are diastereotopic, meaning they are in chemically non-equivalent environments and thus appear as two distinct doublets, typically around 1.0 ppm.[1][3]

  • ¹³C NMR Spectrum: The carbon spectrum shows four distinct signals. The carbonyl carbon (C=O) is the most deshielded, appearing far downfield around 175-177 ppm.[2][4] The α-carbon (Cα) resonates around 60-63 ppm.[2][4][5] The β-carbon (Cβ) is found near 30-32 ppm, and the two non-equivalent methyl carbons appear close together around 19 ppm.[2][4][5]

(1-Amino-2-methylpropyl)boronic acid: The Analog's Signature
  • ¹H and ¹³C NMR Spectra: The substitution of -COOH with -B(OH)₂ alters the electronic environment, primarily at the α-position. The Hα and Cα signals are shifted compared to valine. The Cα, now bonded to boron instead of a carbonyl carbon, will appear significantly upfield from its position in valine. The rest of the aliphatic signals (Hβ, Cβ, and the methyls) will be less affected but may show minor shifts.

  • ¹¹B NMR Spectrum: The Definitive Marker: The most crucial technique for characterizing the boronic acid analog is ¹¹B NMR spectroscopy.[6][7] Boron-11 is a quadrupolar nucleus (I = 3/2) with a high natural abundance (80.1%), making it readily observable.[8][9]

    • Hybridization State: The chemical shift of ¹¹B is highly sensitive to its coordination environment.[10] For a trigonal planar (sp² hybridized) boronic acid, the signal is typically broad and appears in the range of 25-33 ppm.[11][12]

    • Environmental Sensitivity: If the boron atom becomes tetracoordinate (sp³ hybridized), for instance by forming a complex with a diol or a Lewis base (like an amine), the ¹¹B signal shifts dramatically upfield to a range of approximately 3-14 ppm and becomes sharper.[13][14] This property is invaluable for studying binding interactions. The signal can be broad due to quadrupolar relaxation, a characteristic feature of nuclei with spin I > 1/2.[8][15]

Pillar 2: Head-to-Head NMR Data Comparison

The following table summarizes the typical chemical shifts observed for L-Valine and the expected ranges for its boronic acid analog. These values are dependent on solvent, pH, and concentration.[16][17]

Atom/Group L-Valine ¹H Chemical Shift (ppm) (1-Amino-2-methylpropyl)boronic acid ¹H (Expected) L-Valine ¹³C Chemical Shift (ppm) (1-Amino-2-methylpropyl)boronic acid ¹³C (Expected)
α-position ~3.6 (d)[1][2]Shifted relative to valine (~2.5-3.5)~61.6[5]Shifted significantly upfield
β-position ~2.2 (m)[1][2]Minor shift (~2.0-2.5)~30.8[4]Minor shift (~28-32)
γ-methyls ~1.0 (two d)[1][2][3]Minor shift (~0.9-1.2)~19.0 (two signals)[4][5]Minor shift (~18-20)
Functional Group N/AB(OH)₂ protons (broad, often exchange)~175.0 (-COOH)[2][4]N/A
Unique Nucleus N/A¹¹B NMR: ~25-33 ppm (trigonal)[11][12]N/AN/A

Chemical shifts are referenced to standard internal references (DSS for D₂O, TMS for organic solvents). Values can vary based on experimental conditions.

Pillar 3: Self-Validating Experimental Protocols & Workflows

Adherence to rigorous and well-justified experimental protocols is essential for obtaining reproducible and trustworthy NMR data.

Diagram: General NMR Characterization Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep 1. Weigh Analyte (5-25 mg for ¹H, 50-100 mg for ¹³C) Solv 2. Select & Add Deuterated Solvent (~0.7 mL, e.g., DMSO-d6, D₂O) Prep->Solv Std 3. Add Internal Standard (e.g., TMS, DSS) Solv->Std Tube 4. Transfer to NMR Tube & Mix Std->Tube Acq1D 5. Acquire 1D Spectra (¹H, ¹³C, ¹¹B) Tube->Acq1D Acq2D 6. Acquire 2D Spectra (if needed) (COSY, HSQC, HMBC) Acq1D->Acq2D For structural confirmation Proc 7. Fourier Transform & Phasing Acq2D->Proc Ref 8. Chemical Shift Referencing Proc->Ref Assign 9. Signal Assignment Ref->Assign Confirm 10. Structure Verification Assign->Confirm

Caption: Standard workflow for small molecule characterization by NMR.

Step-by-Step Methodology
  • Sample Preparation:

    • Analyte Quantity: For a standard high-field NMR instrument, weigh 5-25 mg of the compound for ¹H NMR or 50-100 mg for ¹³C NMR.[18]

    • Solvent Selection & Rationale:

      • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean vial.[18]

      • DMSO-d₆: This is an excellent choice for both compounds as it solubilizes polar molecules and, crucially, allows for the observation of exchangeable protons (N-H from the amino group and O-H from the boronic/carboxylic acid), which appear as broad signals.

      • D₂O: Commonly used for biological molecules. It will cause the N-H and O-H protons to exchange with deuterium, making their signals disappear from the ¹H spectrum. This can simplify the spectrum but results in the loss of information.

      • CD₃OD (Methanol-d₄): A good choice for boronic acids as the alcohol solvent effectively breaks up boroxine anhydrides (cyclic trimers) that can form upon dehydration, which would otherwise lead to complex or uninterpretable spectra.[19]

    • Internal Standard: Add a small amount of an appropriate internal standard for accurate chemical shift calibration. Use tetramethylsilane (TMS) for organic solvents or sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) for aqueous solutions.[18][20]

    • Final Step: Transfer the solution to a 5 mm NMR tube. Ensure the sample is fully dissolved and the solution is homogeneous.

  • NMR Instrument Setup and Data Acquisition:

    • Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field. Perform shimming to optimize the homogeneity of the magnetic field, which is critical for achieving sharp, well-resolved peaks.

    • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. A sufficient number of scans (typically 8 to 64) should be averaged to achieve a good signal-to-noise ratio.

    • ¹³C NMR Acquisition: Acquire a 1D carbon spectrum, typically with broadband proton decoupling to simplify the spectrum to singlets and improve sensitivity via the Nuclear Overhauser Effect (NOE). This experiment requires a longer acquisition time (hundreds to thousands of scans) due to the low natural abundance of ¹³C and its lower gyromagnetic ratio.

    • ¹¹B NMR Acquisition (for the Boronic Acid):

      • Select the appropriate nucleus and set a wide spectral width (e.g., -100 to 100 ppm) to ensure the signal is captured.[21]

      • ¹¹B NMR experiments are relatively fast due to the high natural abundance of the isotope.

    • 2D NMR for Unambiguous Assignment: If the structure is unknown or assignments are uncertain, run a suite of 2D experiments:[22][23]

      • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (e.g., shows a cross-peak between Hα and Hβ).

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons they are directly attached to (e.g., links the Hα signal to the Cα signal).

      • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by 2-3 bonds, which is essential for piecing together the carbon skeleton.

Diagram: Comparative NMR Analysis Focus

G cluster_H ¹H NMR Analysis cluster_C ¹³C NMR Analysis cluster_B ¹¹B NMR Analysis Valine L-Valine Key Nuclei for Analysis ¹H ¹³C H_Analysis Chemical Shift Multiplicity Integration Valine:s->H_Analysis Analyzes Aliphatic Protons C_Analysis Chemical Shift (Proton Decoupled) Valine:s->C_Analysis Analyzes Carbon Backbone BoronicAcid (1-Amino-2-methylpropyl)boronic acid Key Nuclei for Analysis ¹H ¹³C ¹¹B BoronicAcid:s->H_Analysis BoronicAcid:s->C_Analysis B_Analysis Chemical Shift Linewidth (Indicates Hybridization) BoronicAcid:s->B_Analysis Distinguishing Feature

Caption: Key NMR nuclei analyzed for each compound.

Conclusion

The NMR characterization of L-valine and its boronic acid analog reveals a tale of two functional groups. While both share a common aliphatic core with similar ¹H and ¹³C NMR features, the replacement of the carboxyl group with a boronic acid introduces a powerful diagnostic handle: the ¹¹B nucleus. A comprehensive analysis using ¹H, ¹³C, and particularly ¹¹B NMR, often supplemented with 2D correlation experiments, provides an unambiguous structural confirmation. For researchers working with boronic acid-based compounds, mastering the interpretation of ¹¹B NMR spectra is not just beneficial—it is essential for confirming identity, assessing purity, and probing the molecular interactions that underpin their biological function.

References

  • National Center for In Vivo Metabolism. 13C Chemical Shift Reference. [Online] Available at: [Link] [Accessed: March 27, 2026].

  • ResearchGate. CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. [Online] Available at: [Link] [Accessed: March 27, 2026].

  • IMSERC. Protein NMR. 13C chemical shifts. [Online] Available at: [Link] [Accessed: March 27, 2026].

  • Vila, J. A., et al. (2003). An ab initio study of carbon-13 nuclear magnetic resonance chemical shielding in glycine, alanine, and valine residues. Journal of the American Chemical Society. [Online] Available at: [Link] [Accessed: March 27, 2026].

  • Ogoshi, T., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. [Online] Available at: [Link] [Accessed: March 27, 2026].

  • ResearchGate. 1 H NMR spectra of L-valine CH 3-groups (D, E). [Online] Available at: [Link] [Accessed: March 27, 2026].

  • Metola, P., Chapin, B. M., & Anslyn, E. V. (2015). 11B NMR and Its Uses in Structural Characterization of Boronic Acids and Boronate Esters. In Boron: Sensing, Synthesis and Supramolecular Self-Assembly. Royal Society of Chemistry. [Online] Available at: [Link] [Accessed: March 27, 2026].

  • Perras, F. A., et al. (2015). 10B and 11B NMR Study of Elemental Boron. The Journal of Physical Chemistry C. [Online] Available at: [Link] [Accessed: March 27, 2026].

  • Zhang, S., et al. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Analytical Chemistry. [Online] Available at: [Link] [Accessed: March 27, 2026].

  • PubMed. Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. [Online] Available at: [Link] [Accessed: March 27, 2026].

  • ACS Publications. Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. [Online] Available at: [Link] [Accessed: March 27, 2026].

  • ResearchGate. NMR spectrum of D-valine product. [Online] Available at: [Link] [Accessed: March 27, 2026].

  • National Institutes of Health. Probing the 11B Quadrupolar and Chemical Shielding Tensors in a Pair of Organoboron Enantiomers. [Online] Available at: [Link] [Accessed: March 27, 2026].

  • Kricheldorf, H. R. (1980). 15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino. Organic Magnetic Resonance. [Online] Available at: [Link] [Accessed: March 27, 2026].

  • San Diego State University. 11B NMR Chemical Shifts. [Online] Available at: [Link] [Accessed: March 27, 2026].

  • Biological Magnetic Resonance Bank. bmse000052 L-Valine at BMRB. [Online] Available at: [Link] [Accessed: March 27, 2026].

  • National Institutes of Health. NMR Characterization of RNA Small Molecule Interactions. [Online] Available at: [Link] [Accessed: March 27, 2026].

  • Chemistry LibreTexts. Quadrupolar Coupling. [Online] Available at: [Link] [Accessed: March 27, 2026].

  • Royal Society of Chemistry. Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids. [Online] Available at: [Link] [Accessed: March 27, 2026].

  • ACS Publications. Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. [Online] Available at: [Link] [Accessed: March 27, 2026].

  • Royal Society of Chemistry. First-principles calculation of 11B solid-state NMR parameters of boron-rich compounds II. [Online] Available at: [Link] [Accessed: March 27, 2026].

  • University of Warwick. Homonuclear Correlation in Solid-State NMR: Developing Experiments for Half-Integer Quadrupolar Nuclei. [Online] Available at: [Link] [Accessed: March 27, 2026].

  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine.
  • Iowa State University. NMR Sample Preparation. [Online] Available at: [Link] [Accessed: March 27, 2026].

  • Giraudeau, P. (2025). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites. [Online] Available at: [Link] [Accessed: March 27, 2026].

  • Oregon State University. Small Molecule Characterization. [Online] Available at: [Link] [Accessed: March 27, 2026].

  • University of Gothenburg. Small molecule-NMR. [Online] Available at: [Link] [Accessed: March 27, 2026].

  • JEOL. How to read NMR spectra from the basics. [Online] Available at: [Link] [Accessed: March 27, 2026].

  • Raines Lab. Boronic acid with high oxidative stability and utility in biological contexts. [Online] Available at: [Link] [Accessed: March 27, 2026].

  • National Institutes of Health. 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. [Online] Available at: [Link] [Accessed: March 27, 2026].

  • PubChemLite. (1-amino-2-methylpropyl)boronic acid (C4H12BNO2). [Online] Available at: [Link] [Accessed: March 27, 2026].

  • MDPI. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. [Online] Available at: [Link] [Accessed: March 27, 2026].

  • Reddit. Recording NMR spectra for aryl boronic acids - overcoming oligomerization. [Online] Available at: [Link] [Accessed: March 27, 2026].

  • Magritek. 11B Benchtop NMR Spectroscopy No Longer BORing. [Online] Available at: [Link] [Accessed: March 27, 2026].

  • ResearchGate. The 11 B-NMR spectra of. [Online] Available at: [Link] [Accessed: March 27, 2026].

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Online] Available at: [Link] [Accessed: March 27, 2026].

  • Siuda, H., et al. (1979). 13C NMR spectra of amino-alkylphosphonic acids. Journal of Molecular Structure.

Sources

Comparative

A Comparative Guide to the Efficacy of Dipeptidyl Boronic Acid Proteasome Inhibitors: A Focus on (1-Amino-2-methylpropyl)boronic acid and the Influence of Leucine Residues

For researchers, scientists, and drug development professionals navigating the landscape of proteasome inhibition, understanding the nuanced differences in inhibitor efficacy is paramount. This guide provides an in-depth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals navigating the landscape of proteasome inhibition, understanding the nuanced differences in inhibitor efficacy is paramount. This guide provides an in-depth, objective comparison of dipeptidyl boronic acid proteasome inhibitors, with a central focus on the foundational structure of Bortezomib, which incorporates (1-Amino-2-methylpropyl)boronic acid. We will delve into the influence of amino acid residues, particularly leucine, on the inhibitory potency and cellular activity of this class of compounds. This analysis is grounded in experimental data and established scientific principles to provide a clear and actionable resource.

The Ubiquitin-Proteasome System: A Key Target in Oncology

The 26S proteasome is a multi-catalytic protease complex essential for maintaining cellular protein homeostasis. It is a cornerstone of the ubiquitin-proteasome system (UPS), which is responsible for the degradation of a vast array of intracellular proteins, including those that regulate cell cycle progression, apoptosis, and signal transduction.[1] By degrading proteins that are damaged or no longer needed, the proteasome plays a critical role in cellular health. In malignant cells, which often exhibit high rates of proliferation and are under increased proteotoxic stress, the reliance on the proteasome is heightened. This dependency makes the proteasome an attractive target for therapeutic intervention in cancer.[2]

Mechanism of Action: The Boronic Acid Warhead

Boronic acids are a class of organic compounds that possess a unique ability to form reversible covalent complexes with hydroxyl groups.[3] In the context of proteasome inhibition, the boronic acid moiety of dipeptidyl inhibitors acts as a "warhead," targeting the N-terminal threonine residue within the active sites of the 20S catalytic core of the proteasome.[4] The boron atom forms a stable, yet reversible, tetrahedral adduct with the hydroxyl group of the active site threonine, effectively blocking its catalytic activity.[5]

Dipeptidyl boronic acid inhibitors, such as Bortezomib, primarily target the chymotrypsin-like (CT-L) activity of the β5 subunit of the proteasome, which is considered the rate-limiting step in protein degradation.[5][6] At higher concentrations, they can also inhibit the caspase-like (C-L) activity of the β1 subunit and the trypsin-like (T-L) activity of the β2 subunit.[2] The inhibition of proteasome activity leads to the accumulation of ubiquitinated proteins, disruption of downstream signaling pathways, and ultimately, the induction of apoptosis in cancer cells.

cluster_0 Proteasome Inhibition Ubiquitinated\nProtein Ubiquitinated Protein 26S\nProteasome 26S Proteasome Ubiquitinated\nProtein->26S\nProteasome Degradation Degraded\nPeptides Degraded Peptides 26S\nProteasome->Degraded\nPeptides Dipeptidyl\nBoronic Acid Dipeptidyl Boronic Acid Dipeptidyl\nBoronic Acid->26S\nProteasome Inhibition

Caption: Mechanism of proteasome inhibition by dipeptidyl boronic acids.

Efficacy Comparison: Bortezomib and the Influence of Leucine

Direct comparative data for a simple "leucine boronic acid" as a proteasome inhibitor is scarce in the scientific literature. The primary focus of research has been on di- and tri-peptidyl boronic acids, where the amino acid residues play a crucial role in binding to the active sites of the proteasome. Therefore, this guide will compare Bortezomib, which contains a C-terminal (1-Amino-2-methylpropyl)boronic acid (a derivative of valine), with other dipeptidyl boronic acid inhibitors where the amino acid composition, particularly the presence of leucine, is varied.

Bortezomib ([(1R)-3-methyl-1-({(2S)-3-phenyl-2-[(pyrazin-2-ylcarbonyl)amino]propanoyl}amino)butyl]boronic acid) is a dipeptide boronic acid that has demonstrated significant efficacy in the treatment of multiple myeloma and mantle cell lymphoma.[7][8] Its structure includes a pyrazinoyl-capped phenylalanine at the P2 position and a C-terminal boronic acid derivative of valine at the P1 position.

Structure-activity relationship (SAR) studies of dipeptidyl boronic acid inhibitors have revealed that the nature of the amino acid residues at the P1 and P2 positions significantly influences their inhibitory potency.[1][7] Bulky aliphatic groups at the P1 position are generally favorable for activity.[1]

CompoundP2 ResidueP1 Residue20S Proteasome IC50 (nM)Cell LineCellular IC50Citation
Bortezomib Pyrazinoyl-Pheboro-Val~7Multiple Myeloma (RPMI-8226)~7 nM[9]
Compound 4q Phenylacetylβ-homophenylalanine9.6Multiple Myeloma (RPMI-8226)~4.3 µM[6][10]
Compound 78 Bicyclic group3-F-phenyl< 2Hematologic and Solid Tumors< 1 µM[1]
Compound 5c Aliphatic groupNot specified8.21Multiple Myeloma (RPMI-8226)8.99 nM[11]

Note: The IC50 values are approximate and can vary depending on the specific experimental conditions.

The data indicates that while Bortezomib is a highly potent inhibitor, modifications to the dipeptide backbone can yield compounds with comparable or even enhanced activity against the 20S proteasome. For instance, compound 78, with a bicyclic group at the P2 position and a fluorinated phenyl group at the P1 position, demonstrated an IC50 of less than 2 nM.[1] This highlights the importance of the overall molecular structure in achieving high-affinity binding to the proteasome active site.

While a simple "leucine boronic acid" may not be a potent inhibitor on its own, the incorporation of leucine into dipeptidyl structures has been explored. Studies on peptidyl boronic acids have shown that inhibitors with a leucine residue at the P1 position can exhibit potent inhibitory activity. For example, Bz-Phe-boroLeu and Cbz-Leu-Leu-boroLeu have been shown to be potent inhibitors of the 20S proteasome.[12]

Experimental Protocols

To facilitate the independent evaluation and comparison of proteasome inhibitors, detailed protocols for key in vitro assays are provided below.

In Vitro 20S Proteasome Inhibition Assay

This assay measures the chymotrypsin-like activity of the purified 20S proteasome using a fluorogenic substrate.

cluster_1 20S Proteasome Inhibition Assay Workflow A Prepare Reagents: - 20S Proteasome - Assay Buffer - Fluorogenic Substrate - Test Inhibitor B Incubate 20S Proteasome with Test Inhibitor A->B C Add Fluorogenic Substrate (e.g., Suc-LLVY-AMC) B->C D Measure Fluorescence (Ex: 380 nm, Em: 460 nm) C->D E Calculate % Inhibition and IC50 Value D->E

Caption: Workflow for the in vitro 20S proteasome inhibition assay.

Protocol:

  • Reagent Preparation:

    • Reconstitute the 20S proteasome enzyme in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2).

    • Prepare a stock solution of the fluorogenic substrate Suc-LLVY-AMC in DMSO.

    • Prepare serial dilutions of the test inhibitor (e.g., (1-Amino-2-methylpropyl)boronic acid derivative or a leucine boronic acid derivative) in assay buffer.

  • Assay Setup:

    • In a 96-well black microplate, add the 20S proteasome to each well.

    • Add the serially diluted test inhibitor to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Bortezomib).

    • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the proteasome.

  • Reaction Initiation and Measurement:

    • Add the fluorogenic substrate to each well to initiate the reaction.

    • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 60 minutes) with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[13][14]

  • Data Analysis:

    • Calculate the rate of substrate cleavage (increase in fluorescence over time) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (XTT Assay)

The XTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of living cells.[15]

cluster_2 XTT Cell Viability Assay Workflow F Seed Cells in a 96-well Plate G Treat Cells with Test Inhibitor F->G H Add XTT Reagent G->H I Incubate and Measure Absorbance (450-500 nm) H->I J Calculate % Viability and IC50 Value I->J

Caption: Workflow for the XTT cell viability assay.

Protocol:

  • Cell Seeding:

    • Seed cells (e.g., a multiple myeloma cell line) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test inhibitors in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test inhibitors. Include a vehicle control and a positive control.

    • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • XTT Assay:

    • Prepare the XTT labeling mixture according to the manufacturer's instructions, typically by mixing the XTT labeling reagent and the electron-coupling reagent.[15]

    • Add the XTT labeling mixture to each well.[15]

    • Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.

  • Measurement and Analysis:

    • Measure the absorbance of the wells at a wavelength between 450 and 500 nm using a microplate reader.[16]

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

    • Plot the percentage of viability against the inhibitor concentration and determine the IC50 value.

Conclusion

The efficacy of dipeptidyl boronic acid proteasome inhibitors is a multifactorial equation, with the boronic acid "warhead" providing the core inhibitory mechanism and the peptide backbone dictating the potency and selectivity. While a direct comparison of (1-Amino-2-methylpropyl)boronic acid and a simple leucine boronic acid is not feasible due to the lack of data on the latter, the analysis of various dipeptidyl boronic acids, including the clinically approved Bortezomib, provides valuable insights.

The experimental data clearly indicates that the nature of the amino acid residues at both the P1 and P2 positions is critical for achieving high-potency proteasome inhibition. The inclusion of bulky hydrophobic residues, such as leucine and its derivatives, can contribute significantly to the inhibitory activity. Future drug development efforts will likely continue to explore novel amino acid combinations and capping groups to further enhance the efficacy and selectivity of this important class of therapeutic agents. The protocols provided herein offer a standardized framework for the rigorous evaluation of these next-generation proteasome inhibitors.

References

  • Protocol Guide: XTT Assay for Cell Viability and Proliferation.

  • Zhu, Y., et al. (2010). Synthesis, in Vitro and in Vivo Biological Evaluation, and Comprehensive Understanding of Structure−Activity Relationships of Dipeptidyl Boronic Acid Proteasome Inhibitors Constructed from β-Amino Acids. Journal of Medicinal Chemistry, 53(24), 8619–8626.

  • Zhu, Y., et al. (2010). Synthesis, in vitro and in vivo biological evaluation, docking studies, and structure--activity relationship (SAR) discussion of dipeptidyl boronic acid proteasome inhibitors composed of beta-amino acids. Journal of Medicinal Chemistry, 53(5), 1990–1999.

  • CyQUANT XTT Cell Viability Assay Protocol. Thermo Fisher Scientific.

  • Zhu, Y., et al. (2010). Synthesis, in Vitro and in Vivo Biological Evaluation, Docking Studies, and Structure−Activity Relationship (SAR) Discussion of Dipeptidyl Boronic Acid Proteasome Inhibitors Composed of β-Amino Acids. ResearchGate.

  • Zhu, Y., et al. (2010). Synthesis, in vitro and in vivo biological evaluation, and comprehensive understanding of structure-activity relationships of dipeptidyl boronic acid proteasome inhibitors constructed from β-amino acids. Journal of Medicinal Chemistry, 53(24), 8619–8626.

  • Richardson, P. G., et al. (2005). Bortezomib, a novel proteasome inhibitor, in the treatment of hematologic malignancies. Cancer Treatment Reviews, 31(8), 591-602.

  • Wang, X., et al. (2018). Design, synthesis, in vitro and in vivo evaluation, and structure-activity relationship (SAR) discussion of novel dipeptidyl boronic acid proteasome inhibitors as orally available anti-cancer agents for the treatment of multiple myeloma and mechanism studies. Bioorganic & Medicinal Chemistry, 26(14), 3975–3981.

  • Boronic acid. Wikipedia.

  • Gardner, R. C., et al. (2000). Characterization of peptidyl boronic acid inhibitors of mammalian 20 S and 26 S proteasomes and their inhibition of proteasomes in cultured cells. Biochemical Journal, 346(Pt 2), 447–454.

  • 20S Proteasome Activity Assay Kit. Sigma-Aldrich.

  • 20S Proteasome Activity Assay. Merck Millipore.

  • Chen, D., et al. (2011). From Bortezomib to other Inhibitors of the Proteasome and Beyond. Current Pharmaceutical Design, 17(36), 4035–4051.

  • Alves, I., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4287.

  • Groll, M., et al. (2006). Crystal structure of the boronic acid-based proteasome inhibitor bortezomib in complex with the yeast 20S proteasome. Structure, 14(3), 451–456.

  • Oerlemans, R., et al. (2011). Novel Proteasome Inhibitors to Overcome Bortezomib Resistance. Journal of the National Cancer Institute, 103(10), 754–767.

Sources

Validation

Side-by-Side Comparison of (1-Amino-2-methylpropyl)boronic Acid Protecting Groups: From Synthesis to Formulation

(1-Amino-2-methylpropyl)boronic acid is the pharmacophoric warhead of bortezomib, a first-in-class proteasome inhibitor used in the treatment of multiple myeloma. However, free α -aminoboronic acids present severe chemic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

(1-Amino-2-methylpropyl)boronic acid is the pharmacophoric warhead of bortezomib, a first-in-class proteasome inhibitor used in the treatment of multiple myeloma. However, free α -aminoboronic acids present severe chemical handling challenges: they are highly susceptible to protodeboronation (loss of the boron group), oxidation, and spontaneous trimerization into insoluble cyclic boroxines.

To navigate these challenges, researchers employ specific protecting groups tailored to different stages of the drug's lifecycle. This guide objectively compares the causality, performance, and protocols of the most critical protecting groups used for this molecule: (+)-Pinanediol (for chiral synthesis), MIDA/Pinacol (for intermediate stabilization), and D-Mannitol (for clinical formulation).

(+)-Pinanediol: The Chiral Director in API Synthesis

Causality & Mechanism

The synthesis of the active (1R) stereocenter in bortezomib relies heavily on the Matteson homologation. In this context, (+)-pinanediol is not merely a passive protecting group; it acts as an essential chiral auxiliary[1]. When the isobutylboronic ester reacts with dichloromethyllithium, the rigid, chiral bicyclic structure of the pinanediol backbone directs the facial attack of the nucleophile. The subsequent addition of a Lewis acid (ZnCl 2​ ) coordinates to the boronate oxygen, activating the complex and triggering a highly stereoselective 1,2-alkyl migration that displaces the chloride[1].

Self-Validating Protocol: Matteson Homologation & Deprotection
  • Homologation: Cool a solution of dichloromethane in THF to -100°C. Add n-BuLi to generate LiCHCl 2​ in situ. Add isobutylboronic acid (+)-pinanediol ester, followed by anhydrous ZnCl 2​ . Warming the reaction to room temperature drives the stereospecific rearrangement to the α -chloroboronic ester.

  • Amination: Treat the α -chloroboronic ester with LiHMDS (Lithium hexamethyldisilazide) to nucleophilically displace the chloride. Subsequent treatment with anhydrous HCl yields the α -aminoboronic ester hydrochloride salt.

  • Deprotection (Transesterification): Pinanediol esters are exceptionally stable and resist simple aqueous hydrolysis. To deprotect, stir the intermediate in a biphasic mixture of aqueous HCl and an organic solvent containing a large excess of phenylboronic acid. The phenylboronic acid acts as a thermodynamic sink, exchanging with the pinanediol to release the free (1-Amino-2-methylpropyl)boronic acid hydrochloride salt[2].

G A Isobutylboronic acid (+)-pinanediol ester B alpha-Chloroboronic ester A->B 1. LiCHCl2, -100°C 2. ZnCl2 (Matteson) C alpha-Aminoboronic ester B->C 1. LiHMDS 2. HCl D Free alpha-Aminoboronic acid (HCl salt) C->D Phenylboronic acid Aq. HCl (Transesterification)

Workflow of the Matteson homologation and pinanediol deprotection.

MIDA and Pinacol: The Synthetic Stabilizers

Causality & Mechanism

While pinanediol is strictly required for chiral induction, intermediate cross-coupling or purification steps often suffer from the instability of the free boronic acid, which possesses an empty p-orbital (sp 2 hybridized).

  • Pinacol: Forms a robust, achiral ester that prevents boroxine formation but remains sp 2 hybridized. It is often used in analog synthesis where stereocenters are resolved via internal resolving agents (e.g., L-phenylalanine) rather than expensive chiral auxiliaries[1].

  • MIDA (N-Methyliminodiacetic acid): MIDA transforms the boron atom from a reactive sp 2 state to a highly stable sp 3 state via a dative B-N bond. This completely halts protodeboronation and allows the highly reactive α -aminoboronic acid to be purified via standard silica gel chromatography—a feat virtually impossible with the free acid.

Self-Validating Protocol: MIDA Boronate Formation
  • Suspension: Suspend the free (1-Amino-2-methylpropyl)boronic acid in a solvent mixture of DMSO and toluene (1:10 ratio).

  • Condensation: Add 1.2 equivalents of MIDA. Reflux the mixture using a Dean-Stark trap to continuously remove water. The removal of water drives the thermodynamic condensation to completion.

  • Isolation: Concentrate the organic layer and purify via silica gel chromatography (eluting with EtOAc/MeOH) to yield the MIDA boronate as a bench-stable, crystalline solid.

D-Mannitol: The Formulation Enhancer

Causality & Mechanism

In its pure solid state, bortezomib API exists as a cyclic boroxine anhydride. This trimer is highly hydrophobic, resulting in an apparent aqueous solubility of merely ~0.5-1 mg/mL, which is entirely insufficient for intravenous clinical administration[3].

To solve this, the commercial formulation (Velcade) utilizes D-mannitol. During the lyophilization process, mannitol reacts with the boronic acid to form a kinetically stable, highly water-soluble di-ester[4]. Upon intravenous reconstitution and injection, the massive aqueous dilution in the bloodstream shifts the chemical equilibrium, causing the ester to rapidly hydrolyze and release the active monomeric boronic acid to inhibit the 26S proteasome[3].

Self-Validating Protocol: Lyophilization of Bortezomib-Mannitol Ester
  • Dissolution: Dissolve bortezomib API (boroxine form) in warm tert-butyl alcohol (TBA) at 45°C. The thermal energy and organic solvent disrupt the insoluble boroxine trimer into active monomers[3].

  • Esterification: Add water and 1% D-mannitol (acting as both a reactant and a bulking agent). The diol groups of mannitol react in situ with the monomeric boronic acid[3].

  • Lyophilization: Flash-freeze the solution and subject it to reduced pressure. The sublimation of TBA and water traps the bortezomib-mannitol ester as a sterile, non-crystalline lyophilized powder, preventing the boroxine from reforming[3].

G A Bortezomib Boroxine (Insoluble Trimer) B Bortezomib-Mannitol Ester (Stable, Soluble) A->B D-Mannitol, TBA/H2O Lyophilization C Active Bortezomib (Monomer) B->C in vivo (Bloodstream) Rapid Hydrolysis C->A Concentration in vitro

Equilibrium dynamics of Bortezomib from formulation to active monomer release.

Quantitative Comparison Matrix

The following table summarizes the key performance metrics and operational parameters for each protecting group strategy:

Protecting GroupPrimary ApplicationBoron HybridizationDeprotection ConditionsAqueous SolubilityStereocontrol
(+)-Pinanediol API Synthesis (Chiral)sp 2 Phenylboronic acid, aq. HClPoorExcellent (Matteson)
Pinacol Intermediate Stabilitysp 2 NaIO 4​ , NH 4​ OAc or BCl 3​ PoorNone
MIDA Purification / Storagesp 3 Mild aq. NaOH or NaHCO 3​ ModerateNone
D-Mannitol IV Drug Formulationsp 2 /sp 3 dynamicSpontaneous in vivo hydrolysisExcellent (>10 mg/mL)None (Preserves existing)

References

  • US8497374B2 - Process for preparing and purifying bortezomib - Google P
  • Synthesis of biologically active boron-containing compounds - SciSpace. scispace.com.
  • WO2014170628A1 - Process for the preparation of bortezomib mannitol ester - Google P
  • Millennium Pharmaceuticals, Inc. v. Sandoz Inc. (Fed. Cir. 2017) | McDonnell Boehnen Hulbert & Berghoff LLP - JDSupra. jdsupra.com.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (1-Amino-2-methylpropyl)boronic acid

As a Senior Application Scientist, I approach the handling of (1-Amino-2-methylpropyl)boronic acid (commonly known as valine boronic acid) not merely as a routine chemical transfer, but as the precise management of a hig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of (1-Amino-2-methylpropyl)boronic acid (commonly known as valine boronic acid) not merely as a routine chemical transfer, but as the precise management of a highly potent pharmacophore. This compound is a critical intermediate in the synthesis of proteasome inhibitors like Bortezomib. Because its inherent biological activity relies on forming reversible covalent bonds with nucleophilic residues in human enzymes, accidental exposure carries significant physiological risks.

To ensure the safety of your laboratory personnel and the integrity of your drug development workflows, I have designed this comprehensive, self-validating operational guide.

Phase 1: Chemical Reactivity & Mechanistic Causality

To understand why stringent Personal Protective Equipment (PPE) is required, we must first understand the molecule's mechanism of action. The boronic acid moiety is highly electrophilic. If inhaled or absorbed through the skin, valine boronic acid acts as a potent inhibitor by forming a reversible covalent bond with the catalytic N-terminal threonine residues of the 26S proteasome [1].

This unintended proteasome inhibition can lead to the accumulation of polyubiquitinated proteins, cell cycle arrest, and severe cellular toxicity. Furthermore, boronic acids are known to cause acute skin, eye, and respiratory irritation [2].

G A (1-Amino-2-methylpropyl) boronic acid B Inhalation / Dermal Exposure A->B C Binding to Proteasome (Active Site Threonine) B->C D Covalent Boronate Complex Formation C->D Electrophilic Attack E Proteasome Inhibition & Cellular Toxicity D->E

Mechanism of proteasome inhibition and toxicity by valine boronic acid.

Phase 2: Personal Protective Equipment (PPE) Matrix

Because the compound is handled as a fine, amphoteric powder, inhalation is the primary vector of occupational exposure, followed by dermal absorption. The following PPE matrix is non-negotiable.

Table 1: PPE Requirements and Material Compatibility

Protection CategoryRecommended EquipmentMaterial Compatibility & Causality
Respiratory NIOSH N95/P100 or PAPRPrevents inhalation of highly irritating, biologically active airborne dust[2].
Dermal (Hands) Double-layered Nitrile (≥0.11 mm)Nitrile resists polar organic powders; double-gloving prevents breakthrough if dissolved in carrier solvents (e.g., DMSO).
Dermal (Body) Tyvek® sleeves & lab coatPrevents electrostatic adhesion of the powder to standard cotton clothing.
Ocular Chemical safety gogglesPrevents severe ocular irritation and mucosal absorption of dust particles[2].

Phase 3: Standard Operating Procedure (Handling & Execution)

Every protocol must be a self-validating system. The following methodology ensures that any potential breach in containment is immediately identifiable and correctable.

Protocol: Safe Weighing and Closed Transfer

  • Environmental Setup: Activate a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator. Validation: Verify inward airflow via the magnehelic gauge before introducing the chemical.

  • Static Elimination: Utilize an anti-static bar or zero-ionizer inside the enclosure. Causality: Boronic acid powders are highly prone to electrostatic charging, which can cause the powder to aerosolize or adhere to gloves, drastically increasing exposure risk.

  • Weighing: Tare a pre-cleaned, anti-static weigh boat. Dispense the required mass using a micro-spatula.

  • Closed Transfer: Transfer the weighed powder into a reaction vial equipped with a PTFE-lined septum cap. Seal the vial inside the BSC. Causality: This ensures that no active powder is transported across the open laboratory space.

  • Decontamination: Wipe down the exterior of the sealed vial and the balance with a 10% bleach solution, followed by 70% ethanol, before removing them from the enclosure.

Phase 4: Oxidative Quenching & Disposal Plan

Boronic acids are environmentally persistent. Standard disposal of the unreacted powder into solid waste streams is highly discouraged. Instead, we utilize an oxidative quenching protocol to convert the active boronic acid into a benign alcohol (isobutanol derivative) and boric acid. The oxidative cleavage of boronate esters and boronic acids using hydrogen peroxide ( H2​O2​ ) is a highly effective, field-proven method for degrading these compounds [3].

Protocol: Oxidative Quenching of Boronic Acid Residues

  • Solvent Dissolution: Transfer all contaminated glassware and residual (1-Amino-2-methylpropyl)boronic acid powder to a fume hood. Dissolve the solid residues in a minimum volume of tetrahydrofuran (THF) or methanol. Validation: Ensure complete dissolution; solid particles will not oxidize efficiently.

  • Temperature Control: Submerge the reaction vessel in an ice-water bath (0°C). Causality: The oxidation of boronic acids is highly exothermic. Temperature control prevents solvent boil-off and potential aerosolization of the active compound.

  • Oxidant Addition: Slowly add a 10% molar excess of 30% aqueous H2​O2​ , followed immediately by an equal volume of 1M NaOH . Causality: The base deprotonates the H2​O2​ , forming the highly nucleophilic hydroperoxide anion ( HOO− ), which attacks the electrophilic boron atom[3].

  • Reaction Monitoring: Stir the biphasic mixture vigorously for 30–45 minutes. Validation: The cessation of mild effervescence confirms the completion of the oxidation.

  • Neutralization and Disposal: Neutralize the basic solution with 1M HCl to pH 7. Separate the organic and aqueous layers, and dispose of both in their respective institutional hazardous waste streams.

Workflow Weigh 1. Weighing (Ventilated Enclosure) Transfer 2. Closed Transfer (Sealed Vials) Weigh->Transfer React 3. Chemical Reaction (Fume Hood) Transfer->React Quench 4. Oxidative Quenching (H2O2 / NaOH) React->Quench Dispose 5. Waste Incineration (Hazardous Stream) Quench->Dispose

Step-by-step operational workflow from weighing to oxidative disposal.

References

  • Activation by substoichiometric inhibition. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • Redox-Responsive Polyprodrugs: Recent Innovations in Reduction- and Oxidation-Responsive Drug Delivery Systems. Chemistry of Materials - ACS Publications. URL:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.